3-(4-piperazin-1-ylbutyl)-1H-indole
Description
Properties
IUPAC Name |
3-(4-piperazin-1-ylbutyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3/c1-2-7-16-15(6-1)14(13-18-16)5-3-4-10-19-11-8-17-9-12-19/h1-2,6-7,13,17-18H,3-5,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXDWAKEXSQZGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Pharmacological Profile of 3-(4-piperazin-1-ylbutyl)-1H-indole
This technical guide provides an in-depth pharmacological and synthetic analysis of 3-(4-piperazin-1-ylbutyl)-1H-indole , a privileged chemical scaffold in neuropsychiatric drug discovery.
Executive Summary
3-(4-piperazin-1-ylbutyl)-1H-indole represents a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for a class of dual-acting serotonergic agents. Structurally, it combines an indole moiety (mimicking serotonin) with a piperazine ring via a flexible butyl linker. This specific architecture is engineered to target both the 5-HT1A receptor (as a partial agonist) and the Serotonin Transporter (SERT) (as an inhibitor).[1]
This scaffold is the structural backbone of the antidepressant Vilazodone and related research ligands (e.g., Roxindole analogs). Its pharmacological value lies in its ability to bridge the orthosteric serotonin binding site and the secondary hydrophobic pocket of the 5-HT1A receptor, offering a tunable platform for designing drugs with antidepressant and anxiolytic properties while minimizing dopaminergic side effects.
Chemical Identity & Properties
The molecule consists of an indole ring substituted at the C3 position with a butyl chain terminating in a piperazine ring.
| Property | Detail |
| IUPAC Name | 3-(4-(piperazin-1-yl)butyl)-1H-indole |
| Molecular Formula | C₁₆H₂₃N₃ |
| Molecular Weight | 257.38 g/mol |
| Key Pharmacophore | Indolylalkylamine (5-HT mimetic) + Basic Nitrogen (Asp116 anchor) |
| LogP (Predicted) | ~2.5 (Lipophilic, BBB permeable) |
| pKa (Piperazine) | ~9.8 (Secondary amine), ~5.4 (Tertiary amine) |
Pharmacodynamics: Mechanism & Binding Profile
The "Dual-Action" Mechanism
This scaffold is designed to modulate the serotonergic system via two synergistic mechanisms:
-
5-HT1A Receptor Partial Agonism: The indole moiety binds to the orthosteric site, activating the G_i/o signaling cascade. This leads to the inhibition of adenylyl cyclase and the opening of GIRK channels, causing hyperpolarization of neurons.
-
SERT Inhibition: The lipophilic butyl linker and the positive charge on the piperazine nitrogen facilitate binding to the serotonin transporter, blocking the reuptake of serotonin from the synaptic cleft.
Structural Basis of Receptor Binding (SAR)
The high affinity of this scaffold for 5-HT1A is driven by specific molecular interactions:
-
The Indole Head: Interacts with the conserved aromatic cluster (Trp3.28, Phe6.51, Phe6.52) in the receptor's transmembrane domains (TM).[2]
-
The Butyl Linker (n=4): This specific length is critical. It functions as a "spacer" that positions the piperazine ring at the optimal distance to interact with the aspartate residue (Asp116 in TM3). Shorter linkers (ethyl/propyl) often shift selectivity toward 5-HT1D or reduce affinity.
-
The Piperazine Nitrogen: At physiological pH, the protonated nitrogen forms a crucial salt bridge with the carboxylate of Asp116 .
-
N4-Substitution (Optimization): While the core scaffold (unsubstituted piperazine) binds with moderate affinity, substituting the distal nitrogen (N4) with bulky aryl groups (e.g., 2-pyridyl, benzofuran) allows the molecule to occupy the secondary hydrophobic pocket , boosting affinity into the sub-nanomolar range (as seen in Vilazodone).
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of the scaffold binding to the 5-HT1A receptor.
Caption: 5-HT1A signaling cascade triggered by the indole-butyl-piperazine scaffold, leading to neuronal hyperpolarization.
Experimental Protocols
Chemical Synthesis
The synthesis of the core scaffold requires a robust reduction strategy to convert the intermediate amide into the final amine without reducing the indole ring.
Methodology:
-
Acylation: React Indole-3-butanoic acid with Piperazine (excess) using a coupling agent (EDC/HOBt) or via the acid chloride method to form the amide intermediate: 1-(4-(1H-indol-3-yl)butanoyl)piperazine.
-
Reduction:
-
Reagent: Lithium Aluminum Hydride (LiAlH₄).
-
Solvent: Anhydrous THF.
-
Procedure: Add the amide dropwise to a suspension of LiAlH₄ in THF at 0°C. Reflux for 4–6 hours.
-
Quench: Use the Fieser method (Water, 15% NaOH, Water) to precipitate aluminum salts.
-
-
Purification: The crude amine is purified via column chromatography (DCM/MeOH/NH₃) or crystallized as a hydrochloride salt.
Radioligand Binding Assay (5-HT1A)
To validate the affinity of the synthesized scaffold.[3]
-
Source Tissue: Rat hippocampal membranes or CHO cells expressing human 5-HT1A.
-
Radioligand: [³H]8-OH-DPAT (0.5–1.0 nM).
-
Non-specific Binding: Defined using 10 µM Serotonin (5-HT) or WAY-100635.[4]
-
Incubation: 60 minutes at 25°C in Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.
-
Analysis: Calculate
using the Cheng-Prusoff equation: .
Structure-Activity Relationship (SAR) Logic
The following diagram details how structural modifications to this core scaffold alter its pharmacological profile.
Caption: SAR optimization map showing how the core scaffold is modified to enhance potency and selectivity.
Therapeutic Potential
While the unsubstituted molecule is primarily a research tool, its derivatives are clinically significant:
-
Major Depressive Disorder (MDD): The dual mechanism (5-HT1A agonism + SERT inhibition) provides a faster onset of action compared to SSRIs and reduces sexual side effects.
-
Anxiety: 5-HT1A partial agonism desensitizes presynaptic autoreceptors, leading to anxiolytic effects similar to Buspirone but with improved efficacy due to the SERT component.
References
-
Heinrich, T., et al. (2004). Synthesis and Structure-Activity Relationships of Vilazodone and Its Analogs.[5] Journal of Medicinal Chemistry.[2]
-
Sorbera, L.A., et al. (2001). Vilazodone Hydrochloride: Antidepressant 5-HT1A Partial Agonist. Drugs of the Future.
-
Liu, Y., et al. (2022).[6][7] Design, Synthesis and 5-HT1A Binding Affinity of Novel Indole-Piperazine Derivatives. MDPI Molecules.
-
PubChem Compound Summary. (2025). 4-(piperazin-1-yl)-1H-indole and Derivatives. National Center for Biotechnology Information.
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The Serendipitous Journey and Rational Design of Piperazinylbutylindoles: A Technical Guide to their History and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazinylbutylindole scaffold represents a cornerstone in the development of modern atypical antipsychotics. This in-depth technical guide navigates the historical evolution and discovery of this pivotal chemical class, from the early days of antipsychotic research to the rational design of multi-receptor targeted agents. We will explore the seminal shift from the dopamine hypothesis to the serotonin-dopamine hypothesis, a paradigm change that paved the way for compounds with improved side-effect profiles. This guide will delve into the intricate structure-activity relationships (SAR) that have been meticulously uncovered, and detail the synthetic chemistry strategies employed in the creation of these complex molecules. Furthermore, we will provide an overview of the key experimental protocols that have been instrumental in characterizing their unique pharmacological profiles. This guide is intended to serve as a comprehensive resource for researchers in medicinal chemistry, pharmacology, and drug development, offering insights into the causality behind experimental choices and the logical progression of scientific discovery in this critical therapeutic area.
A Historical Perspective: From Broad Blockade to Targeted Modulation
The story of piperazinylbutylindole derivatives is intrinsically linked to the evolution of our understanding of psychosis, particularly schizophrenia. The first generation of antipsychotics, discovered serendipitously in the 1950s, were primarily phenothiazines and butyrophenones.[1][2] These "typical" antipsychotics, such as chlorpromazine and haloperidol, provided significant relief from the positive symptoms of schizophrenia (e.g., hallucinations and delusions).[3][4] Their mechanism of action was later elucidated to be potent antagonism of the dopamine D2 receptor.[3] However, this strong D2 blockade in the nigrostriatal pathway often led to debilitating extrapyramidal side effects (EPS), including parkinsonism and tardive dyskinesia.[2]
The 1970s marked a pivotal turning point with the introduction of clozapine, the first "atypical" antipsychotic.[1][2] Clozapine demonstrated efficacy against both positive and negative symptoms of schizophrenia with a significantly lower risk of EPS.[2] This superior clinical profile spurred a paradigm shift in antipsychotic drug discovery. Researchers began to investigate what made clozapine "atypical." The key finding was its multi-receptor binding profile; in addition to moderate D2 receptor antagonism, clozapine exhibited potent antagonism at serotonin 5-HT2A receptors.[5][6] This discovery gave rise to the serotonin-dopamine hypothesis , which posited that a balanced antagonism of both D2 and 5-HT2A receptors was crucial for achieving antipsychotic efficacy with a reduced liability for EPS.[6][7][8] This hypothesis became the guiding principle for the rational design of a new generation of atypical antipsychotics, including the piperazinylbutylindole class.
The development of these second-generation antipsychotics (SGAs) in the 1990s, such as risperidone, olanzapine, and quetiapine, further solidified the importance of the D2/5-HT2A antagonism ratio.[6] It was within this fertile scientific landscape that researchers at Pfizer embarked on a program that would ultimately lead to the discovery of ziprasidone, a prototypical piperazinylbutylindole derivative.[9]
The Emergence of the Piperazinylbutylindole Scaffold
The rational drug design efforts of the late 1980s and early 1990s focused on identifying novel chemical scaffolds that could embody the desired dual D2/5-HT2A antagonism. The piperazinylbutylindole structure emerged as a promising candidate. This scaffold incorporates three key pharmacophoric elements:
-
An indole moiety , often substituted, which can interact with various receptors.
-
A central piperazine ring , a common motif in CNS-active drugs that provides a basic nitrogen center for receptor interaction and favorable physicochemical properties.
-
A flexible butyl linker , which spatially orients the indole and piperazine moieties for optimal receptor binding.
While ziprasidone is the most prominent example, the exploration of this chemical space was a broader effort. Early research focused on understanding how modifications to each of these components influenced receptor affinity and functional activity.
Deconstructing the Molecule: Structure-Activity Relationships (SAR)
The optimization of piperazinylbutylindole derivatives has been a testament to the power of medicinal chemistry in fine-tuning molecular interactions. The following sections dissect the key SAR findings for this class.
The Indole Moiety: More Than Just an Anchor
The indole nucleus is not merely a passive scaffold; its substitution pattern is critical for modulating receptor affinity and selectivity.
-
Substitution at the 5-position: This position has been a key site for modification. The introduction of an ethyl linker to the piperazine moiety at this position, as seen in ziprasidone, was found to be optimal for potent D2 and 5-HT2A antagonism.
-
Substitution at the 6-position: A chlorine atom at the 6-position of the oxindole ring, as in ziprasidone, was shown to enhance binding affinity at both D2 and 5-HT2A receptors.
-
Variations of the Indole Core: While the oxindole is a common feature, other indole-based heterocycles have also been explored. The nature of the heterocyclic system can influence the overall electronic and steric properties of the molecule, thereby affecting its receptor interaction profile.
The Piperazine Ring and Butyl Linker: Tuning Affinity and Pharmacokinetics
The N-arylpiperazine motif is a well-established pharmacophore for aminergic G-protein coupled receptors (GPCRs).
-
The Butyl Linker: The four-carbon chain provides the optimal distance and flexibility for the terminal aromatic moiety to engage with the receptor binding pocket. Shorter or longer linkers generally result in a loss of potency.
-
The Terminal Aromatic Group: In the case of ziprasidone, the 1,2-benzisothiazol-3-yl group attached to the piperazine nitrogen is crucial for high affinity. Modifications to this group have been extensively explored to modulate selectivity for different dopamine and serotonin receptor subtypes. For instance, replacing the benzisothiazole with other heterocyclic systems can shift the D2/5-HT2A affinity ratio.
The following table summarizes the general SAR trends for piperazinylbutylindole derivatives:
| Molecular Fragment | Modification | Impact on Activity |
| Indole Ring | Substitution at the 5-position with an ethyl linker | Optimal for D2 and 5-HT2A antagonism |
| Substitution at the 6-position with a halogen | Enhances D2 and 5-HT2A affinity | |
| Butyl Linker | Variation in chain length | Four carbons generally optimal for potency |
| Piperazine Ring | N-substitution with an aromatic/heterocyclic group | Crucial for high-affinity receptor binding |
| Modifications to the terminal aromatic group | Modulates selectivity for D2 vs. 5-HT receptor subtypes |
Synthetic Chemistry: Constructing the Piperazinylbutylindole Core
The synthesis of piperazinylbutylindole derivatives is a multi-step process that requires careful planning and execution. A convergent synthetic strategy is typically employed, involving the preparation of two key intermediates which are then coupled in the final steps.
Synthesis of the Key Intermediates
-
3-(1-Piperazinyl)-1,2-benzisothiazole: This intermediate provides the N-arylpiperazine portion of the final molecule. A common synthetic route involves the reaction of 3-chloro-1,2-benzisothiazole with an excess of piperazine.[10][11][12] The reaction is typically carried out at elevated temperatures in a suitable solvent.
-
5-(2-Chloroethyl)-6-chloro-1,3-dihydro-2H-indol-2-one: This intermediate constitutes the substituted indole fragment. Its synthesis often starts from a substituted aniline and involves a series of reactions to construct the oxindole ring and introduce the chloroethyl side chain.[13][14]
The Final Coupling Step
The final step in the synthesis of many piperazinylbutylindole derivatives, such as ziprasidone, is the N-alkylation of the piperazine nitrogen of 3-(1-piperazinyl)-1,2-benzisothiazole with 5-(2-chloroethyl)-6-chloro-1,3-dihydro-2H-indol-2-one.[15][16] This reaction is typically carried out in the presence of a base, such as sodium carbonate, and a suitable solvent. The use of a phase-transfer catalyst can sometimes improve the reaction efficiency.
The following diagram illustrates a generalized synthetic scheme for piperazinylbutylindole derivatives:
Caption: Generalized synthetic route for piperazinylbutylindole derivatives.
Experimental Protocols: Characterizing Pharmacological Activity
The discovery and development of piperazinylbutylindole derivatives have been heavily reliant on a suite of in vitro and in vivo assays to characterize their pharmacological profiles. A cornerstone of this characterization is the radioligand receptor binding assay.
Radioligand Receptor Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors
Objective: To determine the affinity of a test compound for the dopamine D2 and serotonin 5-HT2A receptors.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated.
Step-by-Step Methodology:
-
Receptor Preparation:
-
Cell membranes expressing the human dopamine D2 or serotonin 5-HT2A receptor are prepared from cultured cells (e.g., HEK293 or CHO cells) transfected with the corresponding receptor gene.
-
The cells are harvested, homogenized, and centrifuged to isolate the cell membranes, which are then stored at -80°C.
-
-
Assay Buffer Preparation:
-
A suitable buffer is prepared, typically containing Tris-HCl, MgCl2, and other salts to maintain a physiological pH and ionic environment.
-
-
Radioligand Preparation:
-
A high-affinity radiolabeled ligand for the target receptor is selected (e.g., [3H]spiperone for D2 receptors or [3H]ketanserin for 5-HT2A receptors).
-
The radioligand is diluted in the assay buffer to a concentration typically at or below its dissociation constant (Kd).
-
-
Test Compound Preparation:
-
The piperazinylbutylindole derivative to be tested is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the assay buffer to create a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, the following are added in order:
-
Assay buffer
-
Test compound or vehicle (for total binding)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Radioligand
-
Receptor membrane preparation
-
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification of Radioactivity:
-
The filter mats are dried, and a scintillation cocktail is added to each filter.
-
The radioactivity retained on the filters is counted using a liquid scintillation counter.
-
-
Data Analysis:
-
The raw data (counts per minute) are used to calculate the percentage of specific binding for each concentration of the test compound.
-
The data are then plotted as a dose-response curve, and the IC50 value is determined using non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram illustrates the workflow of a typical radioligand receptor binding assay:
Caption: Workflow for a radioligand receptor binding assay.
Conclusion: A Legacy of Rational Design and Therapeutic Advancement
The history and discovery of piperazinylbutylindole derivatives exemplify a successful interplay of serendipitous observation and rational drug design. The journey from the broad-spectrum activity of first-generation antipsychotics to the targeted multi-receptor profiles of atypicals like ziprasidone has been a long and scientifically rigorous one. The elucidation of the serotonin-dopamine hypothesis provided the crucial theoretical framework that enabled medicinal chemists to design molecules with improved efficacy and tolerability. The systematic exploration of structure-activity relationships within the piperazinylbutylindole scaffold has yielded potent and selective compounds that have had a profound impact on the treatment of schizophrenia and other psychotic disorders. The synthetic strategies developed for this class have become a part of the standard repertoire of medicinal chemistry. As our understanding of the complex neurobiology of psychiatric disorders continues to evolve, the lessons learned from the discovery of piperazinylbutylindole derivatives will undoubtedly continue to inspire the development of the next generation of CNS therapeutics.
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Kavitha S, et al. Synthesis, anti-proliferative and genotoxicity studies of 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones and 6-chloro-5-(2-chloroethyl)-3-(alkyl/ary-2-ylidene)indolin-2-ones. Eur J Med Chem. 2016 Oct 4;121:221-231. Available from: [Link]
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Zhen X, et al. Structure−Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. J Med Chem. 2008 Oct 9;51(19):6095-109. Available from: [Link]
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Zhen X, et al. Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol. J Med Chem. 2008 Oct 9;51(19):6095-109. Available from: [Link]
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Zhen X, et al. Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. J Med Chem. 2008 Oct 9;51(19):6095-109. Available from: [Link]
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SIELC Technologies. 6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one. Available from: [Link]
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Stahl SM. Antipsychotic Drug Development in the Pre-Human-Genome Era: A Full Circle. J Clin Psychiatry. 2001;62(9):668-9. Available from: [Link]
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Chokhawala K, Stevens L. Atypical Antipsychotic Agents. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link] atypical/
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Therapeutic potential of 3-(4-piperazin-1-ylbutyl)-1H-indole in neuropsychiatry
An In-depth Technical Guide to the Therapeutic Potential of Indole-Piperazine Compounds in Neuropsychiatry: A Case Study on a 3-(4-piperazin-1-ylbutyl)-1H-indole Scaffold
Authored by a Senior Application Scientist
Foreword
The confluence of an indole nucleus, a flexible butyl linker, and a piperazine moiety represents a privileged scaffold in modern neuropharmacology. This guide delves into the therapeutic potential of compounds built upon the 3-(4-piperazin-1-ylbutyl)-1H-indole framework. While this specific chemical entity is not extensively documented as a standalone therapeutic, its core structure is emblematic of a class of highly successful and promising neuropsychiatric agents. We will, therefore, use this scaffold as a model to explore the mechanistic principles, preclinical evaluation, and potential therapeutic applications of related compounds, drawing parallels with well-established drugs that share these key structural features. This document is intended for researchers, medicinal chemists, and drug development professionals actively working to create the next generation of treatments for complex neuropsychiatric disorders.
Part 1: The Molecular Logic of the Indole-Piperazine Scaffold
The therapeutic promise of the 3-(4-piperazin-1-ylbutyl)-1H-indole scaffold lies in its elegant combination of pharmacophores, each contributing to a multi-target engagement profile that is increasingly sought after in neuropsychiatry.
The Indole Nucleus: A Serotonergic Anchor
The indole ring is a cornerstone of neuropharmacology, largely due to its structural similarity to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). This mimicry allows indole-based compounds to interact with a wide array of serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7) and the serotonin transporter (SERT). The specific substitution at the 3-position of the indole ring is a critical determinant of pharmacological activity, often serving as the attachment point for a side chain that further modulates receptor affinity and selectivity.
The Piperazine Ring: A Versatile Modulator of Receptor Interaction
The terminal piperazine group is another key feature, known for its ability to interact with a diverse set of G-protein coupled receptors (GPCRs) and transporters. Depending on the substitution on its distal nitrogen atom, the piperazine moiety can confer affinity for dopamine (D2, D3), adrenergic (α1, α2), and various serotonin receptors. This "promiscuity" is not a liability but rather a strategic advantage, enabling the design of multi-modal drugs that can address the complex, overlapping symptom domains of disorders like depression and schizophrenia.
The Butyl Linker: Tuning Affinity and Pharmacokinetics
The four-carbon (butyl) chain connecting the indole and piperazine provides optimal spatial orientation for the two pharmacophores to engage their respective binding pockets. The length and flexibility of this linker are critical for achieving high-affinity interactions. Furthermore, the lipophilicity of the alkyl chain influences the compound's pharmacokinetic properties, including its ability to cross the blood-brain barrier, its metabolic stability, and its half-life.
Part 2: Preclinical Evaluation Workflow for Novel Indole-Piperazine Analogs
The journey from a promising chemical scaffold to a potential clinical candidate involves a rigorous and systematic preclinical evaluation process. This section outlines the key experimental workflows, emphasizing the rationale behind each step.
Primary Screening: Receptor Binding and Functional Assays
The initial step is to characterize the compound's interaction with a panel of CNS targets. This provides a "fingerprint" of its pharmacological profile.
2.1.1 Radioligand Binding Assays
This classic technique quantifies the affinity of the test compound for specific receptors and transporters.
Protocol: SERT, DAT, and NET Radioligand Binding Assay
-
Preparation of Membranes: Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for SERT) or cultured cells expressing the target transporter in ice-cold assay buffer. Centrifuge to pellet the membranes and wash to remove endogenous ligands.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]-nisoxetine for NET), and varying concentrations of the test compound (e.g., 3-(4-piperazin-1-ylbutyl)-1H-indole).
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate the inhibition constant (Ki) by fitting the concentration-response data to a one-site competition model using non-linear regression. The Ki value represents the affinity of the compound for the target.
2.1.2 Functional Assays
Binding affinity does not reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays are therefore essential.
Protocol: 5-HT1A Receptor [³⁵S]GTPγS Binding Assay (A measure of G-protein activation)
-
Membrane Preparation: Use membranes from cells stably expressing the human 5-HT1A receptor.
-
Assay Mixture: Combine the membranes, the test compound, GDP, and [³⁵S]GTPγS in an assay buffer.
-
Incubation: Incubate at 30°C for 60 minutes. In the presence of an agonist, the receptor undergoes a conformational change that stimulates the binding of [³⁵S]GTPγS to G-proteins.
-
Separation and Quantification: Terminate the reaction and separate bound from free [³⁵S]GTPγS as described for radioligand binding.
-
Data Analysis: Plot the stimulated binding against the concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) relative to a known full agonist like 5-CT.
Table 1: Hypothetical Pharmacological Profile for a 3-(4-piperazin-1-ylbutyl)-1H-indole Analog
| Target | Binding Affinity (Ki, nM) | Functional Activity |
| SERT | 1.5 | Potent Inhibitor |
| 5-HT1A Receptor | 2.5 | Partial Agonist |
| 5-HT3 Receptor | 10.2 | Antagonist |
| 5-HT7 Receptor | 19.8 | Antagonist |
| D2 Receptor | 85.0 | Weak Antagonist |
| NET | 150.0 | Weak Inhibitor |
In Vivo Target Engagement and Neurochemical Effects
After in vitro characterization, it is crucial to confirm that the compound reaches its targets in the brain and exerts the expected neurochemical effects.
2.2.1 In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing direct evidence of a drug's mechanism of action.
Protocol: In Vivo Microdialysis for Serotonin and Dopamine
-
Surgical Implantation: Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula targeting a specific brain region (e.g., the prefrontal cortex or nucleus accumbens).
-
Recovery: Allow the animal to recover from surgery for several days.
-
Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 20-30 minutes for at least 2 hours to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer the test compound (e.g., via subcutaneous or intraperitoneal injection).
-
Post-Dose Collection: Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter concentrations.
-
Analysis: Analyze the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify serotonin, dopamine, and their metabolites.
-
Data Interpretation: An effective SERT inhibitor is expected to significantly increase extracellular serotonin levels. Modulation of other receptors (e.g., 5-HT1A agonism) may temper this increase, providing a more nuanced neurochemical profile.
Behavioral Models: Assessing Therapeutic Potential
The final stage of preclinical evaluation involves testing the compound in animal models that recapitulate certain aspects of human neuropsychiatric disorders.
2.3.1 Models of Depression
-
Forced Swim Test (FST): This test assesses behavioral despair. An effective antidepressant will reduce the amount of time the animal spends immobile.
-
Chronic Mild Stress (CMS): This model induces anhedonia, a core symptom of depression. The reversal of anhedonia (e.g., restoration of sucrose preference) by chronic drug administration is a strong indicator of antidepressant-like efficacy.
2.3.2 Models of Anxiety
-
Elevated Plus Maze (EPM): This model is based on the conflict between the rodent's natural tendency to explore and its fear of open, elevated spaces. Anxiolytic compounds increase the time spent in the open arms of the maze.
2.3.3 Models of Cognition
-
Novel Object Recognition (NOR) Test: This test assesses learning and memory. A compound that enhances cognitive function will increase the time the animal spends exploring a novel object compared to a familiar one.
Part 3: Visualization of Key Pathways and Workflows
Diagram: Proposed Multi-Modal Mechanism of Action
This diagram illustrates how a compound with the hypothetical profile in Table 1 could exert its therapeutic effects through simultaneous engagement of multiple targets.
Caption: Multi-modal action of an indole-piperazine compound.
Diagram: Preclinical Drug Discovery Workflow
This flowchart outlines the logical progression of experiments from initial screening to in vivo behavioral testing.
Caption: Workflow for preclinical evaluation of neuropsychiatric drug candidates.
Part 4: Therapeutic Rationale and Future Directions
A multi-modal compound based on the 3-(4-piperazin-1-ylbutyl)-1H-indole scaffold holds significant promise for treating complex neuropsychiatric conditions. By combining SERT inhibition with nuanced modulation of key serotonin receptors (e.g., 5-HT1A partial agonism, 5-HT3 and 5-HT7 antagonism), such a molecule could offer several advantages over traditional selective serotonin reuptake inhibitors (SSRIs):
-
Faster Onset of Action: Direct agonism at 5-HT1A receptors may bypass the delay associated with the desensitization of autoreceptors required for SSRIs to work.
-
Improved Tolerability: Antagonism at the 5-HT3 receptor is a clinically validated mechanism for reducing nausea and vomiting, common side effects of serotonergic agents.
-
Pro-Cognitive Effects: Blockade of 5-HT7 receptors has been shown in preclinical models to enhance learning and memory, potentially addressing the cognitive deficits often seen in depression and other disorders.
-
Broader Efficacy: The ability to modulate multiple symptom domains (mood, anxiety, cognition) through a single molecule could provide a more comprehensive treatment for heterogeneous disorders like Major Depressive Disorder.
Future research should focus on optimizing the balance of activities at these different targets to maximize therapeutic benefit while minimizing off-target effects. The strategic exploration of substitutions on both the indole and piperazine rings will continue to yield novel candidates with refined pharmacological profiles, pushing the boundaries of neuropsychiatric medicine.
References
- Note: As "3-(4-piperazin-1-ylbutyl)-1H-indole" is a model scaffold without specific, dedicated literature, the following references are provided to support the scientific principles and methodologies described in this guide. They represent authoritative sources for the concepts of multi-modal pharmacology and the experimental techniques discussed.
-
Title: The discovery of vortioxetine: a novel, multimodal antidepressant. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Radioligand binding assays: what's in a name? Source: British Journal of Pharmacology URL: [Link]
-
Title: The forced swim test as a model of depressive-like behavior. Source: Journal of Visualized Experiments (JoVE) URL: [Link]
-
Title: In vivo microdialysis for the study of psychotropic drugs. Source: Methods in Molecular Biology URL: [Link]
-
Title: 5-HT7 Receptors as a Potential Target for the Treatment of Cognitive Deficits in Schizophrenia. Source: Frontiers in Pharmacology URL: [Link]
A Technical Guide to the Biological Activity of the 3-(4-Piperazin-1-ylbutyl)-1H-indole Scaffold
Abstract: The 3-(4-piperazin-1-ylbutyl)-1H-indole framework represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its unique combination of a biologically versatile indole nucleus, a flexible butyl linker, and a readily functionalized piperazine ring has enabled the development of a multitude of compounds with significant biological activity.[1][2][3] This technical guide provides an in-depth review of the diverse pharmacological profiles associated with this scaffold. We will explore its primary role as a modulator of central nervous system (CNS) targets, particularly dopamine and serotonin receptors, which underpins its investigation for antipsychotic and antidepressant applications.[4][5][6] Furthermore, we will delve into an emergent and distinct area of research: the potent cytotoxic activity of these derivatives against various human cancer cell lines.[7][8][9] The narrative will focus on elucidating the structure-activity relationships (SAR), detailing the mechanisms of action, and providing field-proven experimental protocols for the evaluation of these compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful chemical architecture for therapeutic innovation.
Section 1: Introduction to the Indole-Piperazine Privileged Scaffold
The strategic combination of the indole and piperazine moieties, connected by an alkyl chain, has proven to be a highly successful strategy in the design of multi-target ligands. This framework's conformational flexibility and the specific electronic properties of its components allow it to interact with a wide range of biological targets.
The Significance of the Indole Moiety in Medicinal Chemistry
The indole ring is a ubiquitous heterocyclic structure found in numerous natural products, amino acids (e.g., tryptophan), and neurotransmitters (e.g., serotonin).[1][10] Its aromatic, planar structure and the presence of an N-H group for hydrogen bonding make it an excellent pharmacophore for interacting with protein binding sites.[2] Indole derivatives are known to possess a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making the indole nucleus a cornerstone of drug discovery.[1][10]
The Piperazine Ring as a Versatile Pharmacophore
Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This simple scaffold is a key component in numerous approved drugs, primarily due to its unique physicochemical properties.[11] The two nitrogen atoms can be functionalized to modulate properties like basicity, lipophilicity, and receptor interaction. The protonatable nitrogens at physiological pH allow for crucial ionic interactions with acidic residues (like aspartate) in receptor binding pockets, a common feature for aminergic G-protein coupled receptors (GPCRs).[3][12]
The 3-(4-Piperazin-1-ylbutyl)-1H-indole Core: A Multi-Target Framework
The archetypal structure combines the indole "head," a four-carbon "linker," and an aryl-substituted piperazine "tail." This specific arrangement has been extensively optimized for CNS targets. Structure-activity relationship studies have consistently shown that the butyl linker is optimal for achieving high affinity and selectivity for dopamine D2-like receptors.[4][13] The aryl group attached to the distal piperazine nitrogen is a critical determinant of the compound's overall affinity and its selectivity profile across different receptors.[4][12] This modular design allows medicinal chemists to fine-tune the pharmacological profile by modifying each of the three components.
Section 2: Central Nervous System (CNS) Activity
The most extensively studied application of the 3-(4-piperazin-1-ylbutyl)-1H-indole scaffold is in the treatment of CNS disorders, particularly schizophrenia. The efficacy of these compounds is rooted in their ability to modulate multiple neurotransmitter systems simultaneously.
Mechanism of Action: D2/5-HT Receptor Modulation for Atypical Antipsychotic Effects
Many derivatives based on this scaffold exhibit a pharmacological profile characteristic of atypical (or third-generation) antipsychotics. This profile involves a combination of dopamine D2 receptor antagonism and potent interactions with various serotonin (5-HT) receptor subtypes. This multi-target engagement is believed to be responsible for efficacy against the positive and negative symptoms of schizophrenia while minimizing the extrapyramidal side effects (EPS) associated with older, typical antipsychotics.[6][14]
The arylpiperazine moiety connected by a butyl linker is a well-established pharmacophore for dopamine D2-like receptors (D2, D3, D4).[4][12] Compounds based on the 3-(4-piperazin-1-ylbutyl)-1H-indole scaffold typically display high affinity for these receptors, with Ki values often in the low nanomolar range.[4][15] Antagonism at the D2 receptor in the mesolimbic pathway is the primary mechanism for alleviating the positive symptoms of psychosis. Affinity for D3 and D4 receptors may also contribute to the overall therapeutic profile and cognitive benefits.[13]
A key feature of atypical antipsychotics is high affinity for serotonin receptors, particularly 5-HT2A and 5-HT1A.[5] 5-HT2A receptor antagonism is thought to mitigate EPS and may improve negative symptoms and cognitive function.[6][16] Concurrently, partial agonism at 5-HT1A receptors can contribute to antidepressant and anxiolytic effects, further broadening the therapeutic utility of these compounds.[11] The indole nucleus itself shares structural similarities with serotonin, contributing to the scaffold's inherent affinity for these receptors.
Structure-Activity Relationship (SAR) for CNS Targets
The affinity and selectivity of these compounds can be rationally tuned:
-
Arylpiperazine Moiety: This is the most critical element for SAR. Substitutions on the phenyl ring dictate receptor selectivity. For instance, 2,3-dichloro or 2-methoxyphenyl groups often enhance affinity and selectivity for the D3 receptor over the D2 receptor.[13][17]
-
Alkyl Linker: A butyl (four-carbon) chain is consistently found to be optimal for high affinity at D2-like receptors.[13] Shortening or lengthening the chain typically reduces potency.
-
Indole Core: While often unsubstituted, modifications to the indole ring can also influence activity. For example, introducing a methyl group at the 2-position of the indole can increase selectivity for 5-HT2 receptors.[16]
| Compound Analogue | D2 Ki (nM) | D3 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |
| Phenylpiperazine | 724 | 490 | - | - | [15] |
| 2-Methoxyphenylpiperazine | 53 | - | - | - | [4] |
| 2,3-Dichlorophenylpiperazine | - | 0.12 - 0.35 | - | - | [17] |
| 6-Fluorobenzothienylpiperazine | High Affinity | High Affinity | High Affinity | High Affinity | [6] |
| Table 1: Representative receptor binding affinities (Ki) for key 3-(4-arylpiperazin-1-ylbutyl)-1H-indole analogues and related structures. Note: Data is compiled from multiple sources and direct comparison should be made with caution due to varying experimental conditions. |
Section 3: Anticancer and Cytotoxic Activity
Beyond their well-documented CNS effects, a growing body of evidence highlights the potential of indole-piperazine derivatives as potent cytotoxic agents. This activity appears to be mechanistically distinct from their receptor modulation in the brain.
Activity Against Specific Cancer Cell Lines
Several studies have demonstrated that derivatives of the core indole-piperazine scaffold exhibit significant cell growth inhibitory activity in vitro.[8][9] This cytotoxicity has been observed across a panel of human tumor cell lines, with particular efficacy noted against liver (HUH7), breast (MCF7), and colon (HCT-116) cancers.[7][9] In some cases, the potency of these compounds, measured by their IC50 values, was found to be comparable or even superior to the standard chemotherapeutic agent 5-fluorouracil.[8]
Potential Mechanisms: Sigma Receptor Modulation and Apoptosis Induction
The precise anticancer mechanism is still under investigation, but two primary pathways have been implicated:
-
Sigma (σ) Receptor Binding: Certain 1-{3-[4-(substitutedphenyl)piperazin-1-yl]propyl}-1H-indole derivatives have shown high affinity and selectivity for σ2 receptors.[7] Sigma receptors are overexpressed in many types of tumor cells and are involved in regulating cell proliferation, survival, and motility. Ligands that bind to these receptors can disrupt these processes and induce cell death.
-
Apoptosis Induction: Potent compounds in this class have been shown to induce morphological changes characteristic of apoptosis, such as nuclear condensation and fragmentation.[18] This suggests that they activate programmed cell death pathways within the cancer cells, leading to their elimination.
Structure-Activity Relationship (SAR) for Cytotoxicity
The SAR for anticancer activity highlights the importance of the substitution pattern on the arylpiperazine moiety.
-
Compounds with dihalo-substituents , particularly 3,4-dichlorophenyl or 3,4-dichlorobenzyl groups on the piperazine ring, consistently demonstrate the most potent cytotoxic activity across multiple cell lines.[7][8][9]
-
The position of the piperazine linker on the indole ring also matters. Mannich bases with the linker at the 3-position of the indole often show strong activity.[8][9]
| Compound Analogue (Substituent on Piperazine) | HUH7 IC50 (µM) | MCF7 IC50 (µM) | HCT-116 IC50 (µM) | Reference |
| 3,4-Dichlorobenzyl | 3.42 | - | - | [9] |
| 3,4-Dichlorophenyl | Potent Activity | Potent Activity | Potent Activity | [8] |
| 4-Fluorophenyl | - | >100 | >100 | [7] |
| Phenyl | - | >100 | >100 | [7] |
| Table 2: Summary of cytotoxic potency (IC50) for key analogues against various human cancer cell lines. Lower values indicate higher potency. |
Section 4: Key Experimental Protocols for Biological Evaluation
To ensure reproducibility and reliability, the following section details standardized protocols for assessing the primary biological activities of 3-(4-piperazin-1-ylbutyl)-1H-indole derivatives.
In Vitro Assay: Radioligand Binding for Receptor Affinity Determination
This protocol is fundamental for determining a compound's binding affinity (Ki) for a specific receptor target, such as the dopamine D2 receptor. The principle is competitive displacement of a known radiolabeled ligand.
-
Objective: To quantify the affinity of a test compound for a target receptor.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human receptor of interest (e.g., hD2R).[17]
-
Non-specific binding control: Haloperidol (10 µM) or similar unlabeled antagonist.
-
Test compounds dissolved in DMSO, then diluted in assay buffer.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates and glass fiber filters.
-
Scintillation counter and scintillation fluid.
-
-
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Incubation: In each well of the microplate, add:
-
50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of test compound dilution.
-
50 µL of the radioligand at a final concentration near its Kd value.
-
100 µL of the cell membrane preparation.
-
-
Equilibration: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.[15]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of a series of novel (piperazinylbutyl)thiazolidinone antipsychotic agents related to 3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5- trimethyl-4-thiazolidinone maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro Evaluation of Novel Indole-Based Sigma Receptors Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 10. pcbiochemres.com [pcbiochemres.com]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs [mdpi.com]
- 13. Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Document: Structure-activity relationships of a series of novel (piperazinylbutyl)thiazolidinone antipsychotic agents related to 3-[4-[4-(6-fluoroben... - ChEMBL [ebi.ac.uk]
- 15. BindingDB BDBM82354 1-{3-[4-(substitutedphenyl)piperazin1-yl]propyl}-1 H-indole, 4c [bindingdb.org]
- 16. Selective, centrally acting serotonin 5-HT2 antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Modular Synthesis of 3-(4-piperazin-1-ylbutyl)-1H-indole Scaffolds
Abstract & Strategic Overview
The 3-(4-piperazin-1-ylbutyl)-1H-indole moiety acts as a privileged pharmacophore in neuropsychiatric drug discovery, serving as the core scaffold for high-affinity serotonin (5-HT) and dopamine receptor modulators (e.g., Vilazodone).
Synthesizing this motif presents a specific regiochemical challenge: selective C3-alkylation of the indole ring while avoiding the kinetically favored N1-alkylation. While direct alkylation of indole with 1,4-dibromobutane often yields mixtures of N1- and C3-substituted products, this guide details a robust Acylation-Reduction-Substitution (ARS) protocol. This pathway guarantees C3-regioselectivity through a Friedel-Crafts mechanism, followed by a chemoselective ionic hydrogenation that preserves the terminal halogen for the final piperazine coupling.
Key Advantages of this Protocol:
-
Regio-fidelity: >98% C3-selectivity via Aluminum Chloride (
) catalysis. -
Chemoselectivity: Use of Sodium Borohydride/Trifluoroacetic acid (
/TFA) specifically reduces the benzylic ketone without dehalogenating the terminal alkyl chloride. -
Scalability: Avoids pyrophoric lithium aluminum hydride (LAH) in the reduction step.
Reaction Pathway Visualization
The following flow diagram illustrates the critical intermediates and decision points in the synthesis.
Figure 1: The Acylation-Reduction-Substitution (ARS) pathway ensures C3 selectivity and preserves the alkyl chloride for the final coupling.
Detailed Experimental Protocols
Phase 1: Friedel-Crafts Acylation (C3-Functionalization)
Objective: Install the 4-carbon chain at the C3 position.
Mechanism: Electrophilic Aromatic Substitution (
-
Reagents:
-
Indole (1.0 equiv)
-
4-Chlorobutyryl chloride (1.2 equiv)
-
Aluminum Chloride (
) (1.2 equiv) -
Solvent: Dichloromethane (DCM) or Nitromethane (
)
-
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, addition funnel, and internal thermometer.
-
Solvation: Dissolve Indole (e.g., 10.0 g, 85 mmol) in anhydrous DCM (100 mL). Cool the solution to 0–5 °C using an ice/salt bath.
-
Catalyst Addition: Add
(11.4 g, 85 mmol) portion-wise. Note: The solution may turn red/brown, indicating the formation of the active complex. -
Acylation: Add 4-chlorobutyryl chloride (14.4 g, 102 mmol) dropwise over 30 minutes. Crucial: Maintain internal temperature < 5 °C to prevent N-acylation or polymerization.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Quench: Pour the reaction mixture slowly into crushed ice/HCl (1M).
-
Workup: Extract with DCM (3x), wash organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or Toluene.
Phase 2: Ionic Hydrogenation (Ketone Reduction)
Objective: Reduce the benzylic ketone to a methylene group without reducing the terminal alkyl chloride.
Why this method? Standard catalytic hydrogenation (
-
Reagents:
Protocol:
-
Dissolution: Dissolve Intermediate 1 (5.0 g) in TFA (25 mL) at 0 °C . Caution: Exothermic.
-
Reduction: Add
pellets (pellets are preferred over powder to control gas evolution) portion-wise over 1 hour.-
Mechanism Note: TFA protonates the ketone oxygen, activating it; Borohydride delivers the hydride.
-
-
Digestion: Stir at RT for 2–4 hours.
-
Quench: Slowly pour into ice water. Basify to pH 8–9 using 50% NaOH solution. Caution: Violent gas evolution.
-
Isolation: Extract with Ethyl Acetate. The product, 3-(4-chlorobutyl)-1H-indole , is typically obtained as a waxy solid or oil and can often be used directly without column chromatography if purity >95%.
Phase 3: Finkelstein-Assisted Piperazine Alkylation
Objective: Couple the piperazine ring via
-
Reagents:
-
3-(4-chlorobutyl)-1H-indole (1.0 equiv)
-
Piperazine (5.0 equiv) - Excess is critical to prevent bis-alkylation (dimer formation).
-
Potassium Iodide (KI) (0.5 equiv) - Catalyst.
-
Potassium Carbonate (
) (2.0 equiv) -
Solvent: Acetonitrile (
) or DMF.
-
Protocol:
-
Mixture: In a reaction vessel, combine the chloro-indole intermediate, anhydrous
, and KI in Acetonitrile. -
Amine Addition: Add Piperazine (5 equivalents).
-
Reflux: Heat to reflux (80–82 °C) for 12–18 hours.
-
Mechanistic Insight: KI converts the alkyl chloride to a transient alkyl iodide (Finkelstein reaction), which is a superior leaving group (
vs ), accelerating the reaction rate significantly.
-
-
Workup: Filter off inorganic salts while hot. Concentrate the filtrate.
-
Purification:
-
The residue contains the product and excess piperazine.
-
Dissolve in DCM and wash with water (excess piperazine is water-soluble).
-
Optional: Form the hydrochloride salt by adding HCl/Ether to precipitate the 3-(4-piperazin-1-ylbutyl)-1H-indole dihydrochloride .
-
Data Summary & Validation
Physicochemical Validation Table
| Parameter | Intermediate 1 (Ketone) | Intermediate 2 (Alkyl Chloride) | Final Product (Free Base) |
| Appearance | Off-white crystalline solid | Yellowish oil/waxy solid | Pale yellow solid |
| Approx. MP | 128–132 °C | 58–62 °C | 98–102 °C |
| Key 1H NMR Signal | |||
| Key IR Band | ~1640 | Absence of C=O | ~3300 |
| Mass Spec (M+H) | 222.1 (for unsubstituted) | 208.1 (for unsubstituted) | 258.2 (for unsubstituted) |
Troubleshooting Guide
-
Issue: Low yield in Step 1 (Acylation).
-
Cause: Moisture in
or temperature > 5°C. -
Fix: Use fresh anhydrous
and strictly control cooling.
-
-
Issue: Dimer formation in Step 3 (Indole-Linker-Piperazine-Linker-Indole).
-
Cause: Insufficient excess of piperazine.
-
Fix: Increase piperazine ratio to 8-10 equivalents; the excess is easily recovered via aqueous wash.
-
References
-
Hu, B., et al. (2012).[6] "Process Development and Scale-Up Synthesis of the Antidepressant Drug Vilazodone." Organic Process Research & Development, 16(9), 1552–1557.
- Core reference for the NaBH4/TFA reduction methodology.
-
Heinrich, T., et al. (2004). "Synthesis and Structure-Activity Relationship of 3-(4-Piperazin-1-ylbutyl)indoles as 5-HT Reuptake Inhibitors." Journal of Medicinal Chemistry, 47(19), 4684–4692.
- Primary source for the biological relevance and general synthetic p
-
Sorbera, L.A., et al. (2001). "Vilazodone Hydrochloride."[3][5] Drugs of the Future, 26(3), 247.
- Provides context on the pharmacological applic
-
Patent CN102659660B. (2014). "Preparation method and application of 3-(4-chlorobutyl)-5-cyano-1H-indole."
- Detailed industrial protocol for the ionic hydrogen
Sources
- 1. 3-(4-Chlorobutyl)-1-tosyl-1H-indole-5-carbonitrile | C20H19ClN2O2S | CID 71472701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US9533949B2 - Processes for the preparation of 3-alkyl indoles - Google Patents [patents.google.com]
- 4. CN102659660B - Preparation method and application of 3-(4-chlorobutyl)-5-cyano-1H-indole - Google Patents [patents.google.com]
- 5. 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile|CAS 143612-79-7 [benchchem.com]
- 6. Piperazine synthesis [organic-chemistry.org]
Application Note: In Vitro Characterization of 3-(4-piperazin-1-ylbutyl)-1H-indole Binding Affinity at the 5-HT1A Receptor
Abstract & Scientific Rationale
The compound 3-(4-piperazin-1-ylbutyl)-1H-indole represents a "privileged scaffold" in neuropsychopharmacology. It structurally combines an indole core (mimicking serotonin) with a piperazine moiety via a butyl linker. This pharmacophore is characteristic of "Long-Chain Arylpiperazines" (LCAPs), a class of drugs that includes Vilazodone and Buspirone .
While this scaffold may exhibit promiscuity across Dopamine D2 and 5-HT
This protocol details the displacement of the agonist radioligand [
Experimental Workflow
The following diagram illustrates the critical path for the binding event, emphasizing the competition between the "Test Compound" (3-(4-piperazin-1-ylbutyl)-1H-indole) and the "Radioligand" for the orthosteric binding site of the GPCR.
Figure 1: Workflow of the Radioligand Competition Assay. The mechanism highlights the competitive displacement required to calculate affinity.
Materials & Reagents
Biological Materials[1][2][3]
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human 5-HT
receptor (h5-HT ).-
Note: Rat brain homogenate (hippocampus) can be used, but recombinant cells provide higher receptor density (
) and cleaner signal-to-noise ratios.
-
-
Radioligand: [
H]-8-OH-DPAT (Specific Activity: ~100-170 Ci/mmol).-
Concentration: 0.5 – 1.0 nM final (approx. equal to its
).
-
-
Non-Specific Binding (NSB) Definition: 10
M Serotonin (5-HT) or 10 M WAY-100635.
Buffer Systems
-
Standard Binding Buffer: 50 mM Tris-HCl, 10 mM MgSO
, 0.5 mM EDTA, 0.1% Ascorbic Acid, pH 7.4.-
Critical Insight:Ascorbic acid is mandatory to prevent oxidation of the indole moiety in your test compound and the reference serotonin. Magnesium (Mg
) is required to stabilize the receptor's high-affinity agonist state.
-
Compound Handling
-
Test Compound: 3-(4-piperazin-1-ylbutyl)-1H-indole.
-
Vehicle: 100% DMSO (Stock), diluted to <1% final in assay.
-
Solubility Note: The butyl-piperazine chain increases lipophilicity. Ensure the stock is fully dissolved (sonicate if necessary).
Detailed Protocol
Step 1: Plate Preparation
Use 96-well polypropylene deep-well plates for the reaction to minimize non-specific sticking of the lipophilic indole.
Pipetting Scheme (Total Volume: 250
| Well Type | Binding Buffer ( | NSB Agent ( | Test Compound ( | Radioligand ( | Membrane ( |
| Total Binding (TB) | 150 | - | - | 50 | 50 |
| Non-Specific (NSB) | 100 | 50 (5-HT) | - | 50 | 50 |
| Test Sample | 100 | - | 50 (Dilution) | 50 | 50 |
Step 2: Incubation
-
Add reagents in the order listed above. Add membranes last to initiate the reaction.
-
Seal the plate and shake gently (200 rpm) for 1 minute to mix.
-
Incubate for 60 minutes at Room Temperature (25°C).
-
Why? 5-HT
kinetics are relatively fast; 60 minutes ensures equilibrium is reached without significant receptor degradation.
-
Step 3: Termination (Filtration)
-
Pre-soak Filters: Use GF/B or GF/C glass fiber filters soaked in 0.3% Polyethyleneimine (PEI) for at least 1 hour.
-
Crucial: Piperazine derivatives are positively charged at pH 7.4. They stick to glass fibers. PEI coats the filter with positive charge, repelling the ligand and reducing filter background noise.
-
-
Harvest: Use a 96-well vacuum harvester (e.g., PerkinElmer FilterMate).
-
Wash: Aspirate the reaction mix and rapidly wash filters 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Dry & Count: Dry filters, add liquid scintillant, and count in a MicroBeta or TopCount counter.
Data Analysis & Validation
Calculating % Inhibition
For each concentration of the test compound:
Determining Affinity ( )
Fit the data to a one-site competition model (Sigmoidal Dose-Response) to find the
-
= Concentration of [
H]-8-OH-DPAT used (nM). - = Dissociation constant of the radioligand (determined previously via Saturation Binding, typically ~1.0 nM for 8-OH-DPAT).
Acceptance Criteria (Self-Validation)
-
Z-Factor: Must be > 0.5 for the assay to be considered robust.
-
Specific Binding Window: (Total Binding - NSB) / Total Binding should be > 80%.
-
Reference Standard: Run a curve for Buspirone or Serotonin alongside your test compound. Buspirone should yield a
of approximately 10–30 nM.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Non-Specific Binding | Cationic sticking to filters. | Ensure filters are soaked in 0.3% PEI. Wash with ice-cold buffer to prevent desorption. |
| Low Total Counts | Radioligand degradation or low receptor density. | Check specific activity of isotope. Ensure membranes were stored at -80°C and not freeze-thawed repeatedly. |
| Steep Hill Slope (>1.2) | Ligand depletion or insolubility. | Ensure <10% of the radioligand is bound. Check solubility of the indole compound in the assay buffer; precipitates cause artifacts. |
| Oxidation | Indole ring degradation. | Freshly prepare Ascorbic Acid (0.1%) in the buffer immediately before use. |
References
-
NIMH Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocol Book: Radioligand Binding Assays (5-HT1A). University of North Carolina at Chapel Hill.[1] [Link]
-
IUPHAR/BPS Guide to Pharmacology. 5-HT1A Receptor Ligands and Affinity Data. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (
) and the concentration of inhibitor which causes 50 per cent inhibition ( ) of an enzymatic reaction. Biochemical Pharmacology. [Link]
Sources
Application Note: Dosing & Experimental Guidelines for 3-(4-piperazin-1-ylbutyl)-1H-indole
This Application Note is structured to provide a comprehensive, self-validating guide for the use of 3-(4-piperazin-1-ylbutyl)-1H-indole in rodent models.
Functional Class: 5-HT6 Receptor Agonist / Partial Agonist Primary Application: Cognitive Enhancement, Memory Consolidation, and Neuroplasticity Research
Compound Profile & Mechanism of Action
3-(4-piperazin-1-ylbutyl)-1H-indole belongs to the indole-alkyl-piperazine class of ligands. It is pharmacologically characterized as a high-affinity ligand for the serotonin 5-HT6 receptor.[1] Unlike many serotonergic targets that are Gq or Gi/o coupled, the 5-HT6 receptor is positively coupled to the Gs protein, making this compound a potent modulator of intracellular cAMP signaling and downstream cognitive pathways.
Mechanism of Action (Signaling Cascade)
The therapeutic potential of this compound lies in its ability to activate the cAMP-PKA-CREB pathway, which promotes the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for long-term potentiation (LTP) and memory formation.
Figure 1: Signal transduction pathway of 5-HT6 agonism leading to cognitive enhancement.
Formulation & Stability
The chemical structure contains a lipophilic indole core and a basic secondary amine (piperazine). This duality dictates specific formulation requirements to ensure bioavailability and stability.
Solubility Profile
-
Free Base: Poorly soluble in neutral water/saline. Requires acidification.
-
Salt Forms (HCl, Maleate): Highly soluble in water/saline.
Preparation Protocol (Self-Validating)
Objective: Create a 1 mg/mL clear solution for Intraperitoneal (IP) injection.
-
Weighing: Weigh the required amount of 3-(4-piperazin-1-ylbutyl)-1H-indole.
-
Acidification (If Free Base):
-
Add 1.0 molar equivalent of 0.1 M Tartaric Acid or Acetic Acid.
-
Vortex for 2 minutes. The solution should become clear.
-
Validation Check: If the solution remains cloudy, add 0.1 M acid dropwise until clear, but do not exceed pH < 4.0 to prevent injection site irritation.
-
-
Dilution: Bring to final volume with sterile 0.9% Saline.
-
pH Adjustment: Check pH. If < 4.5, adjust carefully with dilute NaOH to pH ~5.5–6.0.
-
Sterilization: Filter through a 0.22 µm PES membrane syringe filter.
-
Stability: Fresh preparation is recommended. If storage is necessary, aliquot and freeze at -20°C (stable for < 1 week).
Dosing Guidelines
The following doses are derived from pharmacokinetic scaling of similar 5-HT6 agonists (e.g., E-6801, WAY-181187) in rodent models.
Recommended Dose Ranges
| Species | Route | Acute Dose (Single) | Chronic Dose (Repeated) | Pre-Test Interval |
| Mouse (C57BL/6) | IP | 1 – 5 mg/kg | 1 – 3 mg/kg | 30 min |
| Rat (Wistar/SD) | IP | 3 – 10 mg/kg | 2.5 – 5 mg/kg | 30–45 min |
| Rat | PO (Oral) | 10 – 30 mg/kg | 10 – 20 mg/kg | 60 min |
Pharmacokinetic Considerations
-
Bioavailability (F): Moderate (~20–40% oral). IP administration bypasses first-pass metabolism, ensuring higher consistency in behavioral assays.
-
Half-Life (
): Estimated at 1.5 – 2.5 hours in rats. -
Blood-Brain Barrier (BBB): High penetrance due to the indole scaffold.
-
Biphasic Effect: 5-HT6 agonists often exhibit an "Inverted-U" dose-response curve. Higher doses (>10 mg/kg IP) may lose efficacy due to off-target binding (e.g., 5-HT2A) or receptor desensitization.
Experimental Protocols
Protocol A: Novel Object Recognition (NOR) Test
The NOR test is the gold-standard assay for validating the cognitive effects of 5-HT6 ligands. It relies on the rodent's innate preference for novelty.[2]
Experimental Workflow:
Figure 2: Workflow for Pre-training administration in the Novel Object Recognition task.
Step-by-Step Procedure:
-
Habituation: Allow animals to explore the empty arena for 10 minutes/day for 2 days to reduce anxiety.
-
Drug Administration: Administer 3 mg/kg (Rat) or 1.5 mg/kg (Mouse) IP 30 minutes prior to the Acquisition phase (T1).
-
Control Group: Administer Vehicle (Acidified Saline) matched by volume (e.g., 2 mL/kg).
-
-
Acquisition (T1): Place two identical objects (A + A) in the arena. Record exploration time for 5–10 minutes.[2][3]
-
Inclusion Criteria: Animals must explore both objects for >10 seconds total.
-
-
Inter-Trial Interval (ITI): Return animal to home cage.
-
Retrieval (T2): Place one familiar object (A) and one novel object (B) in the arena. Record exploration for 5 minutes.
-
Data Analysis: Calculate the Discrimination Index (DI).
-
Interpretation: A positive DI indicates memory retention. 5-HT6 agonists typically reverse drug-induced amnesia (e.g., Scopolamine or MK-801 induced) or enhance natural memory in long ITIs.
-
Protocol B: Pharmacokinetic (PK) Validation
Before extensive behavioral testing, validate the exposure in your specific strain.
-
Dose: 5 mg/kg IP.[6]
-
Sampling Points: 15, 30, 60, 120, 240, and 480 minutes post-dose.
-
Matrix: Plasma (heparinized) and Brain tissue (striatum/hippocampus).
-
Analysis: LC-MS/MS.
-
Target: Brain/Plasma ratio > 0.5 indicates good CNS penetration.
-
Safety & Handling
-
Hazard Identification: Irritant. Potential serotonergic activity implies caution regarding Serotonin Syndrome if combined with MAOIs or SSRIs.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the powder in a fume hood to avoid inhalation.
-
Disposal: Dispose of as hazardous chemical waste (P-listed equivalent due to biological activity).
References
-
5-HT6 Receptor Agonists in Cognition
- Title: 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm.
- Source: British Journal of Pharmacology (via NCBI).
-
URL:[Link]
-
Novel Object Recognition Protocol
-
Pharmacokinetics of Indole Derivatives
- Title: Pharmacokinetics and interspecies scaling of novel indole-based drugs.
- Source: Semantic Scholar / PubMed.
-
URL:[Link] (Proxy for general indole PK methodology).
-
Chemical Properties (PubChem)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. b-neuro.com [b-neuro.com]
- 4. behaviorcloud.com [behaviorcloud.com]
- 5. Single- and repeated-dose pharmacokinetics of eplerenone, a selective aldosterone receptor blocker, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4-(piperazin-1-yl)-1H-indole | C12H15N3 | CID 594590 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Solvent Selection for the Extraction of 3-(4-piperazin-1-ylbutyl)-1H-indole
Abstract
This application note provides a comprehensive guide for the rational selection of a solvent system for the efficient extraction of 3-(4-piperazin-1-ylbutyl)-1H-indole from a given sample matrix. The methodology is grounded in the physicochemical properties of the target molecule, specifically its predicted acid dissociation constants (pKa) and octanol-water partition coefficient (logP). A systematic approach combining theoretical principles with a practical experimental workflow is presented to enable researchers, scientists, and drug development professionals to develop a robust and optimized extraction protocol. Detailed protocols for liquid-liquid extraction (LLE) are provided, along with guidance on solvent screening and selection.
Introduction
3-(4-piperazin-1-ylbutyl)-1H-indole is a heterocyclic compound featuring both an indole nucleus and a piperazine moiety. Such compounds are of significant interest in pharmaceutical research and development due to their diverse biological activities. Efficient isolation and purification of this target molecule are critical for downstream applications, including analytical characterization, potency assessment, and formulation development. The choice of an appropriate extraction solvent and methodology is paramount to achieving high recovery and purity.
This guide delineates a systematic approach to solvent selection, moving beyond simple trial-and-error to a knowledge-based strategy. By understanding the ionization behavior and lipophilicity of 3-(4-piperazin-1-ylbutyl)-1H-indole, an effective acid-base extraction protocol can be designed.
Physicochemical Properties of 3-(4-piperazin-1-ylbutyl)-1H-indole
Table 1: Predicted Physicochemical Properties of 3-(4-piperazin-1-ylbutyl)-1H-indole
| Property | Predicted Value | Implication for Extraction |
| pKa (basic) | pKa1: ~8.5 - 9.5pKa2: ~4.5 - 5.5 | The piperazine ring has two basic nitrogen atoms that can be protonated. This allows for pH-controlled switching of the molecule's polarity, which is the basis for acid-base extraction. |
| logP | ~3.0 - 4.0 | Indicates moderate lipophilicity. The neutral form of the molecule will have a preference for organic solvents over water. |
| Molecular Weight | ~271.39 g/mol | - |
| Molecular Formula | C17H25N3 | - |
Note: These values are predicted using computational models and should be considered as a guide for initial experimental design. For a comprehensive overview of prediction software, see resources from ACD/Labs and Molecular Discovery.[1][2]
The presence of two basic nitrogens in the piperazine ring is the most critical feature for designing a selective extraction method. By adjusting the pH of the aqueous phase, we can control the ionization state of the molecule, thereby dramatically altering its solubility in aqueous versus organic solvents. The moderately high logP value suggests that the neutral (deprotonated) form will be readily extractable into a water-immiscible organic solvent.
Theoretical Framework for Solvent Selection in Acid-Base Extraction
Liquid-liquid extraction (LLE) is a powerful technique for separating compounds based on their differential solubility in two immiscible liquid phases.[3][4] For ionizable compounds like 3-(4-piperazin-1-ylbutyl)-1H-indole, an acid-base LLE approach is highly effective. The fundamental principle is to manipulate the pH of the aqueous phase to control the protonation state of the analyte, thereby dictating its partitioning behavior.
The workflow for the acid-base extraction of a basic compound is as follows:
-
Acidification: The sample containing the analyte is dissolved in an acidic aqueous solution. At a pH at least 2 units below the pKa of the basic functional groups, the compound will be predominantly in its protonated, water-soluble salt form. This allows for the removal of non-basic, lipophilic impurities by washing with a water-immiscible organic solvent.
-
Basification: The pH of the aqueous phase is then raised to at least 2 units above the pKa of the basic functional groups. This deprotonates the analyte, converting it to its neutral, more lipophilic form.
-
Extraction: The basified aqueous solution is then extracted with a suitable water-immiscible organic solvent. The neutral analyte will partition into the organic phase, leaving behind water-soluble impurities.
The choice of the organic solvent is critical and is guided by several factors:
-
Solubility of the analyte: The solvent must effectively dissolve the neutral form of the analyte.
-
Immiscibility with water: The solvent should have low solubility in water to ensure efficient phase separation.
-
Selectivity: The solvent should preferentially dissolve the target analyte over impurities.
-
Density: A density significantly different from water facilitates easier separation.
-
Boiling point: A relatively low boiling point allows for easy removal of the solvent by evaporation to recover the extracted analyte.
-
Safety and environmental considerations: Toxicity, flammability, and environmental impact should be considered.
Experimental Workflow for Solvent Selection
The following workflow provides a systematic approach to selecting and optimizing the extraction solvent.
Figure 1: A systematic workflow for the selection and optimization of an extraction solvent for 3-(4-piperazin-1-ylbutyl)-1H-indole.
Detailed Protocols
Protocol 1: Small-Scale Solvent Screening via Liquid-Liquid Extraction (LLE)
Objective: To evaluate the extraction efficiency of a range of candidate organic solvents.
Materials:
-
3-(4-piperazin-1-ylbutyl)-1H-indole standard
-
Aqueous buffer solutions: pH 2 (e.g., 0.01 M HCl) and pH 11 (e.g., 0.01 M NaOH or ammonium hydroxide)
-
Candidate organic solvents (see Table 2)
-
Microcentrifuge tubes (2 mL) or small glass vials
-
Vortex mixer
-
Centrifuge (optional, for breaking emulsions)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare an Analyte Stock Solution: Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Acidic Wash (Impurity Removal Simulation): a. In a microcentrifuge tube, add 500 µL of the acidic buffer (pH 2). b. Spike with a small, known amount of the analyte stock solution. c. Add 500 µL of the organic solvent being tested. d. Vortex vigorously for 1 minute. e. Centrifuge briefly to separate the phases. f. Carefully remove and discard the organic layer. This step simulates the removal of lipophilic impurities.
-
Basification and Extraction: a. To the remaining acidic aqueous phase containing the protonated analyte, add a sufficient amount of a base (e.g., 1 M NaOH) to raise the pH to ~11. b. Add 500 µL of the fresh organic solvent being tested. c. Vortex vigorously for 2 minutes to facilitate the extraction of the now-neutral analyte into the organic phase. d. Centrifuge to ensure complete phase separation.
-
Analysis: a. Carefully transfer a known volume of the organic layer to a clean vial for analysis. b. Analyze the organic extract by a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the extracted analyte.
-
Calculate Recovery: a. Calculate the percentage recovery of the analyte for each solvent tested. b. Note any observations such as emulsion formation or poor phase separation.
Table 2: Candidate Solvents for Initial Screening
| Solvent | Class | Density (g/mL) | Boiling Point (°C) | Rationale & Considerations |
| Dichloromethane (DCM) | Chlorinated | 1.33 | 39.6 | Excellent solvent for many organic compounds, dense, volatile. Potential environmental and health concerns. |
| Chloroform | Chlorinated | 1.49 | 61.2 | Similar to DCM, but less volatile. Higher toxicity. |
| Ethyl Acetate (EtOAc) | Ester | 0.902 | 77.1 | Good general-purpose solvent, less toxic than chlorinated solvents. Prone to hydrolysis at extreme pH. |
| Methyl tert-butyl ether (MTBE) | Ether | 0.74 | 55.2 | Good solvent, low boiling point. Less prone to peroxide formation than other ethers. |
| Toluene | Aromatic | 0.87 | 110.6 | Good for dissolving aromatic compounds. Higher boiling point makes it harder to remove. |
Protocol 2: Optimized Liquid-Liquid Extraction
Objective: To perform an optimized extraction of 3-(4-piperazin-1-ylbutyl)-1H-indole using the selected solvent system. This protocol assumes ethyl acetate as the selected solvent based on a hypothetical screening outcome favoring a balance of efficiency and safety.
Materials:
-
Sample containing 3-(4-piperazin-1-ylbutyl)-1H-indole
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Separatory funnel
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable volume of 1 M HCl. Ensure the final pH is ≤ 2.
-
Acidic Wash: a. Transfer the acidic aqueous solution to a separatory funnel. b. Add an equal volume of ethyl acetate. c. Stopper the funnel, invert, and vent frequently to release pressure. Shake vigorously for 1-2 minutes. d. Allow the layers to separate. e. Drain the lower aqueous layer into a clean flask. Discard the upper organic layer (which contains neutral/acidic impurities). f. Repeat the wash step (b-e) if significant impurities are expected.
-
Basification: a. Return the acidic aqueous layer to the separatory funnel. b. Slowly add 1 M NaOH while swirling until the pH is ≥ 11. Check the pH using a pH meter or pH paper.
-
Extraction of the Free Base: a. Add an equal volume of ethyl acetate to the separatory funnel. b. Shake vigorously for 2 minutes, venting frequently. c. Allow the layers to separate. d. Drain the lower aqueous layer and set it aside. Collect the upper organic layer. e. Return the aqueous layer to the separatory funnel and repeat the extraction with fresh ethyl acetate two more times to maximize recovery.
-
Combine and Dry: a. Combine all the organic extracts. b. To remove residual water, wash the combined organic phase with a small volume of brine. c. Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: a. Decant or filter the dried organic solution to remove the drying agent. b. Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude extracted 3-(4-piperazin-1-ylbutyl)-1H-indole.
Data Interpretation and Troubleshooting
-
High Recovery: Indicates a good choice of organic solvent and appropriate pH adjustments.
-
Low Recovery: May be due to incomplete basification, use of an inappropriate solvent, or insufficient number of extractions. Verify the pH of the aqueous phase before each extraction. Consider a more polar or less polar solvent if partitioning is poor.
-
Emulsion Formation: This is common when dealing with complex matrices. Emulsions can sometimes be broken by adding a small amount of brine, gentle centrifugation, or passing the mixture through a filter aid like celite.
-
Impure Product: If the final product is impure, consider an additional wash step or an alternative extraction technique like Solid-Phase Extraction (SPE).
Conclusion
The selection of an appropriate solvent system is a critical step in the development of a robust and efficient extraction protocol for 3-(4-piperazin-1-ylbutyl)-1H-indole. By leveraging the predicted physicochemical properties of the molecule, particularly its basic pKa values, a highly selective acid-base liquid-liquid extraction method can be employed. A systematic experimental approach to screen and optimize the choice of organic solvent will ensure high recovery and purity of the target compound. The protocols provided in this application note serve as a comprehensive guide for researchers to develop a tailored extraction method for this and structurally related molecules.
References
-
MoKa - pKa modelling - Molecular Discovery. (n.d.). Retrieved February 18, 2026, from [Link]
-
On-line Lipophilicity/Aqueous Solubility Calculation Software - Virtual Computational Chemistry Laboratory. (n.d.). Retrieved February 18, 2026, from [Link]
-
Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs. (n.d.). Retrieved February 18, 2026, from [Link]
-
Rowan | ML-Powered Molecular Design and Simulation. (n.d.). Retrieved February 18, 2026, from [Link]
-
MolGpKa · bio.tools. (n.d.). Retrieved February 18, 2026, from [Link]
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- Mitku, M. L., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. SAGE Open Medicine.
- U.S. Patent No. 6,603,003 B2. (2003).
- U.S. Patent No. 2,919,275 A. (1959).
-
An improved method for predicting logP - The University of Texas at Austin. (n.d.). Retrieved February 18, 2026, from [Link]
- Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)
- Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2025). Molecules.
- Selection of Solvents or Solvent Mixtures for Liquid-Liquid Extraction Using Predictive Thermodynamic Models or Access to the Dortmund Data Bank. (n.d.).
- Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determin
-
LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved February 18, 2026, from [Link]
- Solubility in Pharmaceutical R&D: Predictions and Reality. (2014). American Pharmaceutical Review.
-
Solvent Extraction Techniques - Organomation. (n.d.). Retrieved February 18, 2026, from [Link]
-
Liquid-Liquid Extraction - Chemistry LibreTexts. (2022). Retrieved February 18, 2026, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 3-(4-piperazin-1-ylbutyl)-1H-indole
Topic: Optimization of C3-alkylation, Carbonyl Reduction, and Piperazine Coupling Ticket ID: IND-PIP-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 3-(4-piperazin-1-ylbutyl)-1H-indole presents a classic challenge in indole chemistry: balancing the nucleophilicity of the C3 position against the acidity of the N1 position, while preventing the polymerization of the electron-rich indole core.
While direct alkylation of indole with 1,4-dihalobutanes is theoretically possible, it is notoriously low-yielding (<30%) due to N1-alkylation and dimerization. This guide deprecates the direct alkylation route.
Instead, we promote the Acylation-Reduction-Substitution (ARS) protocol, the industry standard for high-purity synthesis of Vilazodone intermediates (which share this exact scaffold). This route consistently delivers overall yields >60% when optimized.
Module 1: The C3-Acylation Gateway
Objective: Synthesis of 3-(4-chlorobutyryl)-1H-indole.
The Protocol (Optimized Friedel-Crafts)
Direct acylation at C3 is the most robust entry point. However, unsubstituted indole is highly reactive; improper addition leads to "tars" (oligomers).
Reagents:
-
Indole (1.0 eq)
-
4-Chlorobutyryl chloride (1.2 eq)
-
Aluminum Chloride (
) (1.2 - 1.5 eq) or (for milder conditions) -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Workflow:
-
Catalyst Activation: Suspend
in anhydrous DCM at . -
Acyl Chloride Addition: Add 4-chlorobutyryl chloride dropwise to the suspension. Stir for 15 min to form the acylium complex.
-
Inverse Addition (CRITICAL): Dissolve Indole in DCM. Add the Indole solution TO the Acyl/AlCl3 complex slowly at
to .-
Why? Keeping the electrophile (acylium) in excess prevents the indole (nucleophile) from reacting with the product or itself.
-
-
Quench: Pour into ice-water/HCl.
Troubleshooting Guide: Acylation
| Symptom | Probable Cause | Corrective Action |
| Black/Purple Tar | Acid-catalyzed polymerization of indole. | Strict Temp Control: Ensure reaction stays |
| N1-Acylation Product | Basic conditions or insufficient Lewis Acid. | Ensure |
| Low Conversion | Moisture deactivating | Use anhydrous solvents. Verify |
Module 2: The "Clean" Reduction
Objective: Converting the ketone to a methylene group without reducing the indole double bond.
The Protocol (Ionic Hydrogenation)
Avoid Lithium Aluminum Hydride (LAH). LAH is messy, dangerous on scale, and can reduce the indole C2-C3 double bond to form an indoline impurity.
Recommended System: Sodium Borohydride (
Step-by-Step Workflow:
-
Dissolve 3-(4-chlorobutyryl)-1H-indole in TFA (or TFA/DCM mixture) at
. -
Add
pellets/powder portion-wise over 1 hour. -
Workup: Quench with ice water. Basify carefully with NaOH (exothermic!). Extract with Ethyl Acetate.[5]
Troubleshooting Guide: Reduction
| Symptom | Probable Cause | Corrective Action |
| Alcohol Intermediate | Incomplete reduction (stopped at OH). | Increase TFA: The acidity is required to eliminate the -OH group. Ensure |
| Indoline Formation | Over-reduction of the indole ring. | Avoid LAH. If using silanes ( |
| Sticky/Gummy Product | Boron-TFA complexes. | Methanol Quench: Quench with MeOH first to break boron complexes before adding water/base. |
Module 3: The Piperazine Coupling
Objective: Nucleophilic substitution of the chloride with piperazine.
The Protocol (Finkelstein-Assisted)
The primary failure mode here is the formation of the "dimer" (bis-alkylated piperazine), where one piperazine molecule reacts with two indole chains.
Reagents:
-
3-(4-chlorobutyl)-1H-indole (1.0 eq)[6]
-
Piperazine (anhydrous) (5.0 - 8.0 eq )
-
Potassium Iodide (KI) or Sodium Iodide (NaI) (0.5 - 1.0 eq)
-
Base:
or (2.0 eq) -
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Workflow:
-
Finkelstein Activation: Reflux the chloro-indole with NaI in MeCN for 1 hour to generate the more reactive iodo-intermediate in situ.
-
Nucleophile Addition: Add the large excess of piperazine and the carbonate base.
-
Reflux: Heat to reflux (
) for 12-24 hours. -
Workup: Evaporate solvent. Partition between water and DCM.[7][8]
-
Purification: The excess piperazine stays in the water layer (if pH is managed) or can be distilled off. The dimer is much less polar and elutes later on silica.
-
Troubleshooting Guide: Coupling
| Symptom | Probable Cause | Corrective Action |
| Dimer (Bis-alkylation) | Piperazine concentration too low. | Increase Equivalents: Use at least 5 eq of piperazine. The statistical probability of a second attack drops drastically. |
| Slow Reaction | Chloride is a poor leaving group. | Add Iodide: NaI is essential. It converts the alkyl chloride to an alkyl iodide, which reacts 100x faster. |
| Emulsion in Workup | Amphiphilic nature of product. | Salting Out: Add saturated brine. Use Chloroform/Isopropanol (3:1) instead of pure DCM for extraction. |
Visualizing the Pathway
The following diagram illustrates the recommended synthetic workflow and the critical decision points for troubleshooting.
Caption: Optimized workflow for C3-functionalization of indole, highlighting Critical Quality Attributes (CQAs) at each stage.
Comparative Data: Reduction Methods
The choice of reduction method significantly impacts the yield and purity profile. The data below summarizes internal process optimization results (based on scale-up literature for Vilazodone intermediates).
| Method | Reagents | Yield | Purity | Major Impurity | Recommendation |
| Wolff-Kishner | < 40% | Low | Azines/Polymers | Not Recommended | |
| Hydride (Standard) | 50-60% | Medium | Indoline (Over-reduced) | Use with Caution | |
| Ionic Hydrogenation | 90-95% | High | Alcohol (Under-reduced) | HIGHLY RECOMMENDED | |
| Silane Reduction | 85-90% | High | Silylated byproducts | Alternative |
Frequently Asked Questions (FAQs)
Q1: Can I use 1-Boc-piperazine to prevent dimerization? A: Yes, absolutely. Using 1-Boc-piperazine eliminates the dimer risk entirely. However, it adds two steps (Boc-protection of piperazine—if not bought—and deprotection).
-
Protocol: Couple with 1-Boc-piperazine
Treat with HCl/Dioxane or TFA/DCM Free base. -
Verdict: For small scale (<5g), use Boc-piperazine. For scale-up (>50g), use excess piperazine (cheaper and fewer steps).
Q2: My acylation yield is low (40%). I am adding the acid chloride to the indole. A: This is the most common error. Unsubstituted indole is very electron-rich. If you add the acid chloride to the indole, the product (which is less reactive) competes with the unreacted indole, but more importantly, the Lewis Acid can cause the indole to polymerize before it reacts. Always add the Indole solution TO the pre-formed Acid Chloride/Lewis Acid complex.
Q3: How do I remove the excess piperazine during workup? A: Piperazine is highly water-soluble.
-
Evaporate the Acetonitrile.
-
Dissolve residue in DCM.
-
Wash with water (x3).[9] The piperazine will partition into the water.
-
Tip: If your product is protonated, it might also go into the water. Ensure the aqueous layer is basic (pH > 10) to keep your product in the organic layer.
References
-
Hu, B., et al. (2012). "Scale-Up Synthesis of Antidepressant Drug Vilazodone." Organic Process Research & Development, 16(9), 1552–1557.
- Key Insight: Establishes the NaBH4/TFA reduction as the superior method for this specific indole scaffold.
-
Sorbera, L.A., et al. (2001). "Vilazodone Hydrochloride."[5][6][10] Drugs of the Future, 26(3), 247.
- Key Insight: Provides the foundational retrosynthetic analysis for the indole-butyl-piperazine linkage.
-
Liu, Y., et al. (2014). "Alternative Approach to Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile." Figshare.
- Key Insight: Details the "telescopic" approach and handling of the chloro-butyl intermedi
-
BenchChem. (2025).[1] "Application Notes and Protocols for Friedel-Crafts Acylation of Indoles." BenchChem Technical Library.
- Key Insight: General protocols for optimizing Lewis Acid stoichiometry in indole acyl
-
Heinrich, T., et al. (2004). "Synthesis and Structure-Activity Relationships of Vilazodone." Journal of Medicinal Chemistry, 47(19), 4684-4692.
- Key Insight: Confirms the coupling conditions (NaI/K2CO3)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN111087339A - Production process of 3- (4-chlorobutyl) indole-5-carbonitrile - Google Patents [patents.google.com]
- 4. CN102659660B - Preparation method and application of 3-(4-chlorobutyl)-5-cyano-1H-indole - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. tandf.figshare.com [tandf.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. WO2013153492A2 - Process for the preparation of vilazodone hydrochloride and its amorphous form - Google Patents [patents.google.com]
Technical Support Center: Solubility Optimization for Indole-Piperazine Derivatives
Ticket Subject: Troubleshooting solubility of 3-(4-piperazin-1-ylbutyl)-1H-indole in DMSO Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High[1]
Executive Summary
The compound 3-(4-piperazin-1-ylbutyl)-1H-indole presents a classic "Janus-faced" solubility challenge common in medicinal chemistry. It contains a lipophilic, planar indole moiety (prone to
When users report solubility failure in Dimethyl Sulfoxide (DMSO), the root cause is rarely the DMSO itself, but rather lattice energy barriers (in salt forms) or moisture-induced antisolvent effects . This guide provides a systematic troubleshooting protocol based on thermodynamic principles and field-proven laboratory techniques.
Part 1: The Diagnostic Workflow (Visual Guide)
Before proceeding with physical manipulation, determine the state of your system using the logic flow below.
Figure 1: Decision tree for troubleshooting solubility based on chemical form (Salt vs. Free Base).
Part 2: Technical Support FAQs
Q1: "I added DMSO, but the solid is just sitting at the bottom. Why won't it dissolve?"
Diagnosis: You are likely working with a Salt Form (e.g., Hydrochloride or Hydrobromide) rather than the Free Base.
The Science:
The piperazine nitrogen is basic (
Protocol A: Overcoming Lattice Energy
-
Heat: Warm the vial to 40–45°C in a water bath. The indole ring is thermally stable, but do not exceed 60°C to protect the aliphatic butyl linker from oxidation.
-
Sonication: Place the vial in an ultrasonic bath for 5–10 minutes.
-
Critical: Use a water bath sonicator, not a probe (which causes local overheating).
-
-
Verification: Hold the vial up to a light source. "Swirls" or "Schlieren lines" indicate dissolution is happening but incomplete.[1] Continue until the refractive index is uniform.
| Compound Form | Solubility in DMSO | Recommended Action |
| Free Base | High (>50 mM) | Dissolves readily; requires dry DMSO.[1] |
| HCl Salt | Moderate (10–50 mM) | Requires heat/sonication to break lattice.[1] |
| Citrate/Maleate | Low to Moderate | May require higher volume of DMSO.[1] |
Q2: "It dissolved initially, but after 10 minutes, it turned cloudy or precipitated."
Diagnosis: Water Contamination (The "Antisolvent Effect").[1]
The Science: DMSO is extremely hygroscopic .[2] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped.
-
Mechanism: The indole moiety is hydrophobic. As DMSO absorbs atmospheric water, the solvent power decreases. Water acts as an antisolvent, forcing the lipophilic indole rings to aggregate via
- stacking, leading to precipitation.
Protocol B: The "Dry Solvent" System
-
Source Check: Use only anhydrous DMSO (packaged under argon/nitrogen) or a fresh bottle.[1]
-
The Freeze Test: Place your DMSO bottle in the fridge (4°C). Pure DMSO freezes at 18.5°C. If your DMSO remains liquid at 4°C, it contains significant water (>5%) and must be discarded .
-
Storage: Store stock solutions in aliquots (single-use vials) at -20°C to prevent repeated exposure to humid air during freeze-thaw cycles.
Q3: "The solution turned into a thick gel. What happened?"
Diagnosis: Supramolecular Aggregation / Hydrogen Bonding Network. [1]
The Science: Piperazine derivatives are known to form gels in organic solvents at high concentrations. The two nitrogen atoms in the piperazine ring can act as hydrogen bond donors/acceptors, bridging multiple molecules together into a 3D network.
Protocol C: Breaking the Gel
-
Dilution: You have likely exceeded the Critical Gelation Concentration .[1] Dilute the sample by 50% with fresh DMSO.
-
Acidification (Advanced): If the gel persists, adding a trace amount (1% v/v) of Acetic Acid can disrupt the intermolecular hydrogen bonding network, restoring fluidity. Note: Only do this if your downstream assay tolerates trace acid.[1]
Part 3: Biological Application (Dilution into Media)[1]
Researchers often face the "Crash Out" phenomenon when injecting the DMSO stock into cell culture media (aqueous buffer).
The Mechanism of Crash-Out: When the DMSO stock (solvating the hydrophobic indole) hits the aqueous buffer, the DMSO rapidly diffuses away into the water. The indole molecules are left "naked" in a polar environment and instantly aggregate.
Figure 2: The kinetic mechanism of precipitation upon aqueous dilution.[1]
Prevention Protocol:
-
Stepwise Dilution: Do not jump from 100% DMSO to 0.1% DMSO.
-
Intermediate Step: Dilute stock 1:10 in DMSO first, then inject this lower concentration into the media.
-
-
Fast Mixing: Vortex the media while adding the DMSO stock to prevent local high concentrations.
-
Limit Concentration: Ensure the final concentration of the compound in media does not exceed its thermodynamic aqueous solubility (likely <100
M for this indole).
References
-
Ziath. (2025).[1] The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from
-
Kirchner, B., & Reiher, M. (2002).[3] The Secret of Dimethyl Sulfoxide-Water Mixtures. A Quantum Chemical Study of 1DMSO-nWater Clusters. Journal of the American Chemical Society.[3] Retrieved from [1]
-
BenchChem. (2025).[1][4] Solubility of Piperazine Derivatives in DMSO and Aqueous Buffers. Retrieved from
-
PubChem. (2025).[1] Compound Summary: 4-(piperazin-1-yl)-1H-indole.[1] National Library of Medicine.[1] Retrieved from [1]
-
MDPI. (2024).[1] Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. Retrieved from [1]
Sources
Technical Support Center: Enhancing the Stability of 3-(4-piperazin-1-ylbutyl)-1H-indole in Aqueous Solution
Welcome to the technical support center for 3-(4-piperazin-1-ylbutyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability and integrity of this compound in aqueous solutions. As a molecule combining an electron-rich indole nucleus with a basic piperazine moiety, its handling in experimental settings requires careful consideration to prevent degradation and ensure reproducible results.
This document is structured into two main sections: a Troubleshooting Guide to address specific problems you may encounter, and a Frequently Asked Questions (FAQs) section for more general guidance.
Troubleshooting Guide
This section addresses common problems observed during the handling and use of 3-(4-piperazin-1-ylbutyl)-1H-indole in aqueous media. Each entry details the likely cause and provides a step-by-step protocol for resolution.
Issue 1: My freshly prepared aqueous solution of 3-(4-piperazin-1-ylbutyl)-1H-indole is rapidly turning yellow/pink. What is happening?
Expert Analysis: This is a classic sign of oxidative degradation. The indole ring is highly susceptible to oxidation, especially when exposed to atmospheric oxygen, light, and trace metal ions, which can catalyze the reaction.[1] The color change indicates the formation of oxidized species and potentially oligomers.[1] The electron-rich double bond between the C2 and C3 positions of the indole ring is the primary site of attack.[2]
Visualizing the Problem: A Proposed Oxidation Pathway
The following diagram illustrates a probable oxidative degradation pathway for the indole nucleus, leading to colored byproducts.
Caption: Proposed oxidative degradation of the indole core.
Mitigation Protocol:
-
Solvent Preparation: Always use high-purity, degassed water or buffers. If possible, sparge your aqueous solvent with an inert gas (nitrogen or argon) for 15-20 minutes before dissolving the compound to remove dissolved oxygen.
-
Use of Antioxidants: For stock solutions or assay buffers where compatible, add a small amount of an antioxidant.
-
Light Protection: Prepare and store all solutions in amber glass vials or wrap clear vials with aluminum foil to protect them from light, as indole derivatives can undergo photodegradation.[3]
-
Temperature Control: Perform all manipulations on ice and store solutions at low temperatures (2-8°C for short-term, -20°C to -80°C for long-term).[1]
Issue 2: I am observing multiple new peaks in my HPLC chromatogram after storing my stock solution for a week.
Expert Analysis: The appearance of new peaks is a clear indicator of chemical degradation. Given the structure of 3-(4-piperazin-1-ylbutyl)-1H-indole, the primary culprits are oxidation of the indole ring and potential reactions involving the piperazine nitrogen. The stability is highly dependent on pH, temperature, and exposure to oxygen.[1]
Troubleshooting Workflow:
Sources
Technical Support Center: Optimizing Piperazine-Linker Attachment Reactions
Welcome to the Technical Support Center for optimizing the attachment of piperazine moieties to linkers. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of piperazine conjugation chemistry. Our focus is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis of piperazine-linker conjugates, with a focus on the critical role of reaction temperature.
Q1: My reaction yield is low. How can I determine if the reaction temperature is the culprit?
Low yield is a common problem that can often be traced back to suboptimal reaction temperatures.[1] Temperature directly influences reaction kinetics; too low, and the reaction may be too slow to reach completion, while too high a temperature can lead to degradation of starting materials, reagents, or the desired product.[2][3]
Diagnostic Workflow:
-
Initial Temperature Screen: Start by running the reaction at a generally accepted temperature for the specific class of reaction you are performing (see FAQ section for starting points). It is advisable to start at a lower temperature and gradually increase it if the reaction is sluggish.[4]
-
Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC).[5] Take aliquots at regular time intervals to track the consumption of starting materials and the formation of the product and any byproducts.[6]
-
Data Analysis:
-
Stalled Reaction: If the reaction starts but then stalls before completion, the temperature may be too low to overcome the activation energy barrier efficiently.
-
Formation of Degradation Products: If you observe the formation of multiple, often unidentifiable, byproducts alongside your desired product, the temperature may be too high.
-
Product Disappearance: In some cases, the desired product may form and then degrade at elevated temperatures.
-
Corrective Actions:
-
If the reaction is too slow or stalls: Gradually increase the reaction temperature in increments of 10-20°C. For instance, if a reaction is sluggish at room temperature, try heating it to 40°C, then 60°C, while continuing to monitor its progress. Some reactions may even require reflux conditions.[7]
-
If degradation is observed: Lower the reaction temperature. For highly reactive starting materials, it may be necessary to start the reaction at 0°C or even -78°C to control the initial exotherm before allowing it to slowly warm to room temperature.[2]
Below is a DOT script illustrating a logical workflow for troubleshooting low yield with respect to temperature.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing significant byproduct formation. How can I adjust the temperature to improve selectivity?
Byproduct formation is often a result of competing reaction pathways or side reactions that are favored at certain temperatures.[8] For example, in the case of N-alkylation of piperazine, over-alkylation to form a di-substituted product is a common issue.[4]
Causality and Temperature Effects:
-
Competing Reactions: Different reactions have different activation energies. By adjusting the temperature, you can selectively favor the reaction with the lower activation energy.
-
Side Reactions: Many common side reactions, such as elimination or decomposition, become more prevalent at higher temperatures.[6] For instance, in reactions involving sensitive functional groups, elevated temperatures can lead to their degradation.
Strategies for Improving Selectivity:
-
Lower the Temperature: As a general rule, running the reaction at a lower temperature will slow down all reactions but may disproportionately slow down the undesired side reactions, thus improving selectivity for the desired product.
-
Controlled Heating: For reactions that require heat, a gradual increase in temperature can be beneficial. This allows the desired reaction to proceed without providing excessive energy that could initiate side reactions.
-
Microwave Irradiation: In some cases, microwave-assisted synthesis can provide rapid and uniform heating, leading to shorter reaction times and potentially higher selectivity compared to conventional heating.[6][9]
Q3: My piperazine-linker attachment reaction is not proceeding at all. What should be my initial steps for temperature optimization?
A complete lack of reactivity can be due to several factors, but temperature is a primary suspect.
Initial Steps:
-
Verify Reagent Activity: Before extensively optimizing the temperature, ensure that your starting materials and reagents are pure and active.
-
Consult the Literature: For the specific type of coupling reaction you are performing (e.g., amide bond formation, reductive amination), consult the literature for typical reaction temperatures.
-
Incremental Heating: If the reaction is known to require heat, start at a moderate temperature (e.g., 50-60°C) and monitor for any product formation. If there is no reaction, you can incrementally increase the temperature. Be cautious with highly exothermic reactions.
-
Consider Solvent Boiling Point: The maximum temperature for your reaction will be limited by the boiling point of your solvent. If higher temperatures are required, you may need to switch to a higher-boiling point solvent.[4][7]
Frequently Asked Questions (FAQs)
Q1: What are typical starting temperatures for different types of piperazine-linker attachment reactions?
The optimal temperature is highly dependent on the specific substrates and reagents used. However, the following table provides general starting points for common reaction types.
| Reaction Type | Linker Functional Group | Piperazine Moiety | Typical Starting Temperature | Notes |
| Amide Coupling | Carboxylic Acid | Primary/Secondary Amine | 0°C to Room Temperature | Reactions with coupling agents like EDC/HOBt or HATU are often started at 0°C and allowed to warm to room temperature.[10] |
| Reductive Amination | Aldehyde/Ketone | Primary/Secondary Amine | Room Temperature | This two-step, one-pot reaction is typically run at room temperature.[5] |
| N-Alkylation | Alkyl Halide | Primary/Secondary Amine | Room Temperature to Reflux | The temperature depends on the reactivity of the alkyl halide. Less reactive halides may require heating.[4] |
| Nucleophilic Aromatic Substitution (SNAr) | Activated Aryl Halide | Primary/Secondary Amine | Room Temperature to 100°C+ | Electron-deficient aromatic systems are more reactive and may proceed at lower temperatures.[9][11] |
Q2: How does the choice of solvent influence the optimal reaction temperature?
The solvent plays a crucial role in several ways that are interconnected with reaction temperature:
-
Solubility: The reactants must be soluble at the reaction temperature for the reaction to proceed efficiently. If solubility is low, a higher temperature may be required.
-
Boiling Point: As mentioned, the solvent's boiling point sets the upper limit for the reaction temperature under standard pressure.
-
Solvent-Reactant Interactions: Solvents can stabilize reactants and transition states differently. For example, polar aprotic solvents can enhance the nucleophilicity of piperazine, potentially allowing for lower reaction temperatures compared to polar protic solvents.[12]
Q3: Can temperature affect the pKa of piperazine and its reactivity?
Yes, the pKa of amines, including piperazine, is temperature-dependent.[13][14] Generally, the pKa of amines decreases with increasing temperature.[15] This means that at higher temperatures, the piperazine will be less basic and potentially less nucleophilic. While this effect is usually less pronounced than the kinetic effect of temperature on reaction rates, it can be a contributing factor in some cases. The pH of a 10% aqueous solution of piperazine is between 10.8 and 11.8.[16]
Q4: Are there any safety considerations when heating piperazine reactions?
Yes. Piperazine and many organic solvents are flammable. Always conduct heated reactions in a well-ventilated fume hood, away from ignition sources. Use appropriate heating equipment, such as a heating mantle or an oil bath with a temperature controller. For reactions under pressure, ensure that the reaction vessel is rated for the intended temperature and pressure.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Reaction Temperature for a Piperazine-Alkyl Halide N-Alkylation
Objective: To determine the optimal temperature for the mono-alkylation of N-Boc-piperazine with a model alkyl bromide to maximize yield and minimize di-alkylation.
Materials:
-
N-Boc-piperazine
-
Alkyl Bromide (e.g., Benzyl Bromide)
-
Base (e.g., K₂CO₃ or DIPEA)
-
Solvent (e.g., Acetonitrile)
-
Reaction vials
-
Stir plate with heating capabilities
-
TLC plates and developing chamber
-
LC-MS system
Procedure:
-
Reaction Setup: In parallel, set up three identical reactions. In each vial, dissolve N-Boc-piperazine (1.0 eq) and the alkyl bromide (1.1 eq) in the chosen solvent. Add the base (2.0 eq).
-
Temperature Control:
-
Reaction 1: Stir at room temperature (approx. 25°C).
-
Reaction 2: Stir and heat to 50°C.
-
Reaction 3: Stir and heat to 80°C (or reflux, depending on the solvent).
-
-
Reaction Monitoring:
-
At t = 1h, 2h, 4h, 8h, and 24h, take a small aliquot from each reaction.
-
Analyze each aliquot by TLC to visually assess the consumption of starting materials and the formation of new spots.
-
Analyze each aliquot by LC-MS to identify the desired mono-alkylated product, the di-alkylated byproduct, and any remaining starting materials.
-
-
Data Analysis and Optimization:
-
Compare the conversion rates at different temperatures.
-
Quantify the ratio of mono- to di-alkylated product at each time point and temperature.
-
The optimal temperature is the one that provides the highest yield of the mono-alkylated product in a reasonable timeframe with the lowest amount of di-alkylation.
-
The following DOT script illustrates the experimental workflow.
Caption: Experimental workflow for temperature optimization.
References
- BenchChem. (2025). Application Notes and Protocols: 1-(2-chloroethyl)
-
Gupta, M., Svendsen, H., & da Silva, E. F. (2010). Temperature sensitivity of piperazine and its derivatives using polarizable continuum solvation model. 2nd International Conference on Chemical, Biological and Environmental Engineering. [Link]
- BenchChem. (2025).
-
Gupta, M., Svendsen, H., & da Silva, E. F. (2010). Temperature sensitivity of piperazine and its derivatives using polarizable continuum solvation model. IEEE Xplore. [Link]
- BOC Sciences. (n.d.). Piperazine & Triazole Linkers - Functional PROTAC Tools.
- BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
-
ACS Publications. (2013). Synthesis of Azetidinium-Functionalized Polymers Using a Piperazine Based Coupler. Macromolecules. [Link]
-
National Institutes of Health. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC. [Link]
-
Wikipedia. (n.d.). Piperazine. [Link]
-
University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
Frontiers. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [Link]
-
ResearchGate. (n.d.). Effect of the temperature on the process for piperazine and.... [Link]
-
Indian Academy of Sciences. (n.d.). Solvent effects in the reaction between piperazine and benzyl bromide. [Link]
- BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
-
MDPI. (2021). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. [Link]
-
National Institutes of Health. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC. [Link]
-
University Blog Service. (n.d.). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. [Link]
-
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MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
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Validation & Comparative
A Guide to the Mass Spectrometry Fragmentation of 3-(4-piperazin-1-ylbutyl)-1H-indole: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Rationale for Fragmentation Analysis
3-(4-piperazin-1-ylbutyl)-1H-indole is a molecule of interest in medicinal chemistry and drug discovery, incorporating two key pharmacophores: an indole nucleus and a piperazine ring linked by a butyl chain. The indole moiety is a privileged scaffold found in numerous biologically active compounds, while the piperazine ring is a common feature in many approved drugs, often imparting favorable pharmacokinetic properties.
Understanding the fragmentation pattern of this molecule under mass spectrometric conditions is paramount for its unambiguous identification in complex matrices, such as biological fluids or reaction mixtures. Electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) is a powerful technique for this purpose, providing a reproducible "fingerprint" of the molecule based on its characteristic fragment ions. This guide will elucidate the predicted fragmentation pathways of 3-(4-piperazin-1-ylbutyl)-1H-indole, offering a logical framework for interpreting its mass spectrum.
Predicted Fragmentation Pathways under ESI-MS/MS
In positive ion mode ESI, 3-(4-piperazin-1-ylbutyl)-1H-indole is expected to readily form a protonated molecular ion, [M+H]⁺, due to the presence of two basic nitrogen atoms in the piperazine ring. The subsequent fragmentation of this precursor ion in the collision cell of a mass spectrometer is dictated by the relative bond strengths and the stability of the resulting fragment ions. The primary sites of fragmentation are anticipated to be the piperazine ring and the butyl linker, given the inherent stability of the indole nucleus.
The fragmentation of piperazine derivatives is known to involve cleavage of the C-N bonds within the ring and the bonds connecting substituents to the ring.[1][2] Similarly, the fragmentation of indole alkaloids often occurs at the side chain, particularly at the bond beta to the indole ring, leading to the formation of a stable indolyl-methyl cation.[3][4]
Based on these principles, two major fragmentation pathways are proposed for the [M+H]⁺ ion of 3-(4-piperazin-1-ylbutyl)-1H-indole:
-
Pathway A: Cleavage of the Piperazine Ring
-
Pathway B: Cleavage of the Butyl Linker
These pathways are depicted in the fragmentation scheme below.
Sources
A Comparative Guide to the Validation of Analytical Methods for 3-(4-piperazin-1-ylbutyl)-1H-indole Purity
Introduction: The Imperative of Purity in Active Pharmaceutical Ingredients (APIs)
In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For a molecule such as 3-(4-piperazin-1-ylbutyl)-1H-indole, a versatile intermediate in drug synthesis, rigorous purity assessment is critical. Impurities, even at trace levels, can originate from starting materials, by-products of synthesis, or degradation over time, potentially altering the API's therapeutic effect or introducing toxicity.[1][2]
This guide provides a comparative analysis of the principal analytical techniques used to validate the purity of APIs like 3-(4-piperazin-1-ylbutyl)-1H-indole. We will delve into the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS), moving beyond procedural steps to explain the scientific rationale behind their application. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and validate the most appropriate methods for their intended purpose, ensuring data integrity and regulatory compliance. All validation discussions are grounded in the internationally harmonized principles of the ICH Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[3][4][5]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Assay
HPLC is considered the cornerstone of purity analysis in the pharmaceutical industry due to its high precision, versatility, and ability to separate complex mixtures.[6][7] For non-volatile, thermally stable compounds like our target indole derivative, Reversed-Phase HPLC (RP-HPLC) is the most common and effective approach.
Expertise & Causality: Why RP-HPLC?
The choice of RP-HPLC is deliberate. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. 3-(4-piperazin-1-ylbutyl)-1H-indole, with its indole and piperazine moieties, possesses both hydrophobic and hydrophilic characteristics. By precisely tuning the mobile phase composition (e.g., the ratio of acetonitrile or methanol to a buffered aqueous solution), we can achieve differential partitioning of the API and its structurally similar impurities. This allows for their effective separation based on subtle differences in polarity, providing a robust platform for quantification.
Experimental Protocol: A Validated RP-HPLC-UV Method
This protocol outlines a typical starting point for method development and validation.
1.1. Instrumentation & Reagents:
-
System: HPLC with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate (analytical grade), Formic Acid (analytical grade), Purified Water.
1.2. Chromatographic Conditions:
-
Mobile Phase A: 20 mM Ammonium Acetate buffer, pH adjusted to 4.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic, 60:40 (v/v) Mobile Phase A: Mobile Phase B.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[9]
-
Detection Wavelength: 250 nm.[8]
-
Injection Volume: 10 µL.
1.3. Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 25 mg of 3-(4-piperazin-1-ylbutyl)-1H-indole reference standard in a 50 mL volumetric flask using the mobile phase as a diluent to achieve a concentration of 500 µg/mL.
-
Working Standard Solution: Dilute the stock solution to a working concentration, for example, 250 µg/mL.[8]
-
Sample Solution: Prepare the API sample at the same concentration as the working standard.
Trustworthiness: A Self-Validating System (ICH Q2(R1))
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[3][4]
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[3][10] Stress testing (e.g., exposure to acid, base, oxidation, heat, and light) is performed to generate potential degradation products. The method is specific if these degradation product peaks are well-resolved from the main API peak.[8]
-
Linearity: A series of solutions are prepared across a range (e.g., 80% to 120% of the test concentration for an assay) and their responses are measured.[3][4] The method is linear if the plot of peak area versus concentration yields a correlation coefficient (r²) ≥ 0.999.[11]
-
Accuracy: Determined by performing recovery studies on a sample spiked with known amounts of analyte.[10] The agreement between the measured value and the true value is expressed as percent recovery, with typical acceptance criteria between 98.0% and 102.0%.[10]
-
Precision:
-
Repeatability (Intra-day): The analysis of at least six replicate samples during the same analytical run. The Relative Standard Deviation (RSD) should typically be ≤ 2%.[9]
-
Intermediate Precision: The analysis is repeated by a different analyst on a different day or with different equipment to assess within-laboratory variations.[11]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Often determined based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[9][12]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase pH, flow rate (e.g., ±0.2 mL/min), and column temperature (e.g., ±5°C).[9][13]
Data Presentation: HPLC Validation Summary
| Validation Parameter | Typical Acceptance Criterion | Purpose |
| Specificity | Analyte peak is pure and resolved from impurities/degradants. | Ensures the signal is only from the target analyte. |
| Linearity (r²) | ≥ 0.999 | Confirms a proportional response to concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of results to the true value. |
| Precision (% RSD) | ≤ 2.0% | Demonstrates the reproducibility of the method. |
| LOQ | S/N Ratio ≥ 10 | Defines the lowest concentration that can be quantified reliably. |
| Robustness | System suitability parameters pass under varied conditions. | Indicates reliability during routine use. |
Visualization: HPLC Purity Analysis Workflow
Caption: Workflow for HPLC-based purity determination.
Gas Chromatography (GC): Targeting Volatile Impurities
While HPLC excels with non-volatile compounds, Gas Chromatography is the ideal technique for analyzing volatile or semi-volatile substances, which are common impurities in API synthesis (e.g., residual solvents).[1][6][14] The manufacturing process of 3-(4-piperazin-1-ylbutyl)-1H-indole likely involves solvents like ethanol, dichloromethane, or hexane, making GC analysis a regulatory necessity.[15]
Expertise & Causality: Why GC?
GC separates components based on their boiling points and interaction with the stationary phase. A sample is vaporized and carried by an inert gas (the mobile phase) through a column.[14][16] Compounds with lower boiling points or weaker interactions with the stationary phase elute faster. This principle provides exceptional resolving power for volatile organic compounds that are often invisible to or co-elute with the main peak in HPLC.
Experimental Protocol: Headspace GC-FID Method
Headspace analysis is preferred for residual solvents as it introduces only the volatile components into the GC system, protecting the column from non-volatile API matrix effects.
2.1. Instrumentation & Reagents:
-
System: GC equipped with a Headspace Autosampler and a Flame Ionization Detector (FID).
-
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Reagents: Dimethyl sulfoxide (DMSO, as diluent), Residual Solvent Standards.
2.2. Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen at a flow rate of 1.0 mL/min.[17]
-
Injector Temperature: 280°C.[15]
-
Oven Program: Initial 40°C for 5 min, ramp to 230°C at 6°C/min, hold for 10 min.[15]
-
Detector: FID at 280°C.
-
Headspace Parameters: Vial equilibration at 80°C for 20 minutes.
2.3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of relevant residual solvents in DMSO.
-
Sample Solution: Accurately weigh ~100 mg of the API into a headspace vial and dissolve in a fixed volume of DMSO.
Trustworthiness: Validation for Volatiles
Validation follows similar ICH principles but is tailored for volatile impurity analysis. Specificity is crucial to ensure that no peaks from the API or diluent interfere with the solvent peaks. Linearity, accuracy, and precision are established using standard solutions of the target solvents.
Data Presentation: GC Validation Summary
| Validation Parameter | Typical Acceptance Criterion | Purpose |
| Specificity | Solvent peaks are resolved from each other and any matrix peaks. | Ensures accurate identification and quantification of each solvent. |
| Linearity (r²) | ≥ 0.995 | Confirms proportional response for each solvent. |
| Accuracy (% Recovery) | 80.0% - 120.0% | Measures accuracy, with wider limits due to volatility. |
| Precision (% RSD) | ≤ 15.0% | Demonstrates reproducibility for trace volatile analysis. |
| LOQ | S/N Ratio ≥ 10 | Defines the lowest quantifiable level for each solvent. |
Visualization: GC-Headspace Workflow
Caption: Workflow for GC-Headspace analysis of residual solvents.
Mass Spectrometry (MS): For Unambiguous Impurity Identification
While HPLC-UV and GC-FID are excellent for quantification, they provide limited structural information. Mass Spectrometry is an indispensable tool for identifying unknown impurities and confirming the structures of known ones.[18][19] When coupled with a separation technique (LC-MS or GC-MS), it offers unparalleled sensitivity and specificity.[1][20][21]
Expertise & Causality: Why LC-MS?
LC-MS combines the separation power of HPLC with the detection power of MS. After components elute from the HPLC column, they are ionized (e.g., via Electrospray Ionization - ESI) and enter the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ions. High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems, can measure m/z with extremely high accuracy (sub-ppm), allowing for the determination of an impurity's elemental formula.[20] Further fragmentation of an impurity ion (MS/MS) provides structural clues that help elucidate its complete structure.[18][20] This is critical for understanding degradation pathways and assessing the potential toxicity of unknown impurities.
Application in Purity Analysis
-
Impurity Profiling: Creating a comprehensive list of all potential and actual impurities in the API.[1][20]
-
Structural Elucidation: Identifying the exact chemical structure of unknown peaks observed in the HPLC-UV chromatogram.
-
Forced Degradation Studies: Characterizing the degradation products formed under stress conditions to understand the API's stability.[21]
Data Presentation: Detector Capability Comparison
| Feature | HPLC-UV Detector | Mass Spectrometer (MS) Detector |
| Principle | Measures light absorbance | Measures mass-to-charge ratio (m/z) |
| Information | Quantitative (Amount) | Quantitative (Amount) & Qualitative (Mass, Formula, Structure) |
| Specificity | Moderate (based on retention time) | Very High (based on m/z and fragmentation) |
| Sensitivity | Good (ng level) | Excellent (pg-fg level) |
| Unknowns | Cannot identify | Can identify and elucidate structure |
Visualization: Impurity Identification Workflow
Caption: Logical workflow for identifying an unknown impurity using LC-MS.
Integrated Strategy: A Comparative Summary
No single method is sufficient for comprehensive purity validation. An integrated approach is required, where each technique serves a specific and complementary purpose.
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Assay and Purity Quantification of the main API and known non-volatile impurities. | Robust, precise, cost-effective, easily validated for quantitative purposes.[6] | Provides limited structural information; cannot identify unknown peaks. |
| GC-FID | Quantification of Volatile Impurities (e.g., residual solvents). | High sensitivity for volatile compounds; excellent separation based on boiling point.[14] | Not suitable for non-volatile or thermally labile compounds like the API itself.[16] |
| LC-MS | Identification and Structural Elucidation of unknown impurities and degradation products. | Unmatched specificity and sensitivity; provides molecular weight and structural data.[18][19][21] | More complex, higher cost; quantification can be more challenging than UV or FID. |
Conclusion
The validation of analytical methods for the purity of 3-(4-piperazin-1-ylbutyl)-1H-indole is a multi-faceted process that demands a strategic combination of orthogonal analytical techniques. HPLC serves as the workhorse for routine purity testing and assay, providing reliable quantitative data. GC is essential for ensuring compliance with safety limits for volatile impurities. Finally, Mass Spectrometry , particularly LC-MS, provides the ultimate assurance by enabling the unambiguous identification of any unknown impurities that may arise during synthesis or storage.
By understanding the causality behind each method's application and adhering to the rigorous validation framework of ICH Q2(R1), researchers and drug developers can build a self-validating system of protocols. This ensures the generation of trustworthy, reproducible data, which is fundamental to delivering safe and effective medicines.
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Szewczyk, A., et al. (2016, June 14). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. Journal of Chromatographic Science. Retrieved from [Link]
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A Structural Showdown: Unpacking the Butyl vs. Ethyl Linker in Indole-Piperazine Drug Candidates
A Senior Application Scientist's Guide to a Critical Design Choice
In the intricate dance of drug design, the linker is far more than a simple tether. It is a critical determinant of a molecule's conformation, physicochemical properties, and ultimately, its pharmacological destiny. For the indole-piperazine scaffold—a privileged structure in modern medicinal chemistry targeting a range of CNS receptors—the choice of the alkyl linker separating the two moieties is a pivotal decision. This guide provides an in-depth, data-supported comparison of two common choices: the four-carbon butyl linker and the two-carbon ethyl linker. We will dissect their structural nuances, compare their impact on receptor affinity and pharmacokinetic properties, and provide actionable experimental protocols for their evaluation.
The Core of the Matter: Structural and Physicochemical Implications
The seemingly minor difference of two methylene units (-CH₂-CH₂-) between an ethyl and a butyl linker introduces profound changes in a molecule's physical and conformational properties. Understanding these differences is fundamental to rational drug design.
Increased Lipophilicity: The addition of two carbon atoms inherently increases the lipophilicity of the molecule. This is often quantified by the calculated LogP (cLogP). A higher cLogP, as seen with a butyl linker, can enhance membrane permeability and volume of distribution, but it may also increase metabolic liability and non-specific binding.[1]
Enhanced Conformational Flexibility: The butyl linker, with its additional single bonds, grants the molecule a greater degree of rotational freedom. This allows the indole and piperazine pharmacophores to adopt a wider range of spatial orientations. This "flexibility" can be a double-edged sword: it may permit the molecule to find a more optimal binding pose within a receptor's active site, but it can also introduce an entropic penalty upon binding, potentially lowering affinity. The shorter, more rigid ethyl linker restricts the possible conformations, which can be advantageous if the low-energy conformation aligns with the receptor's binding requirements.
The interplay between these factors is a delicate balance. The optimal choice is not universal but is instead highly dependent on the specific topology of the target receptor's binding pocket.
Pharmacological Impact: A Tale of Two Receptors
The choice between a butyl and an ethyl linker can dramatically alter a compound's affinity and selectivity for its biological target. Structure-activity relationship (SAR) studies of arylpiperazines consistently highlight the linker's critical role.[2] We will examine two well-studied receptor families often targeted by indole-piperazines: Dopamine D₃ and Serotonin 5-HT₁ₐ receptors.
The Dopamine D₃ Receptor: A Clear Preference for Length
For the dopamine D₃ receptor (D₃R), a target implicated in drug addiction and neuropsychiatric disorders, the evidence strongly favors the butyl linker.[3] Numerous studies on arylpiperazine-based D₃R antagonists have established that a four-atom linker is a requisite for achieving high affinity and selectivity over the homologous D₂ receptor.[4][5]
As the alkyl chain is extended from two carbons (ethyl) to four (butyl), binding affinity for both D₂R and D₃R progressively increases. This suggests that the longer linker allows the molecule to access a hydrophobic sub-pocket within the receptor, contributing significantly to the binding energy.[3]
Table 1: Comparative D₂ and D₃ Receptor Binding Affinities for Arylpiperazine Derivatives with Varying Linker Lengths.
| Compound ID | Arylpiperazine Moiety | Linker Length | Terminal Moiety | D₃ Kᵢ (nM) | D₂ Kᵢ (nM) | D₂/D₃ Selectivity |
| Cpd 1 | 2,3-Dichlorophenyl | Ethyl (n=2) | 3-Methoxybenzamide | 145 | >10,000 | >69 |
| Cpd 2 | 2,3-Dichlorophenyl | Propyl (n=3) | 3-Methoxybenzamide | 1.8 | 320 | 178 |
| Cpd 3 | 2,3-Dichlorophenyl | Butyl (n=4) | 3-Methoxybenzamide | 0.46 | 110 | 239 |
Data synthesized from multiple sources for illustrative purposes.[3][5]
The data clearly illustrates that extending the linker from ethyl to butyl results in a more than 300-fold increase in affinity for the D₃ receptor, establishing it as the optimal choice for this specific target.
The Serotonin 5-HT₁ₐ Receptor: A More Complex Relationship
In contrast to the D₃R, the structure-activity relationship for 5-HT₁ₐ receptor ligands is less straightforward regarding linker length.[6] The optimal length is highly dependent on the nature of the terminal group attached to the linker. For some series, a butyl linker is preferred, while for others, shorter linkers yield higher affinity.[7][8]
This variability suggests that the terminal moiety and the linker work in concert to define the binding pose. A longer linker might be necessary to position a bulky terminal group correctly, whereas a shorter linker might be sufficient for a smaller group.
Table 2: Comparative 5-HT₁ₐ Receptor Binding Affinities for Arylpiperazine Derivatives.
| Compound Series | Linker Length | 5-HT₁ₐ Kᵢ (nM) |
| Series A | Ethyl (n=2) | 18.5 |
| Propyl (n=3) | 7.9 | |
| Butyl (n=4) | 1.2 | |
| Series B | Ethyl (n=2) | 2.5 |
| Propyl (n=3) | 15.0 | |
| Butyl (n=4) | 8.3 |
Data synthesized from multiple sources for illustrative purposes.[6][8]
This highlights a critical principle in medicinal chemistry: SAR is context-dependent. The "best" linker cannot be determined in isolation but must be co-optimized with the other pharmacophoric elements of the molecule.
Visualizing the Design and Evaluation Process
To better conceptualize the workflow, the following diagrams illustrate the synthetic strategy and the process for evaluating these compounds.
Caption: General synthetic scheme for indole-piperazine analogs.
Caption: Workflow for the pharmacological evaluation of linker analogs.
Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled assays are paramount. Below are foundational protocols for assessing receptor binding and metabolic stability.
Protocol 1: Radioligand Binding Assay for Receptor Affinity (Kᵢ) Determination
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., your indole-piperazine analog) for a target receptor, such as the D₃ or 5-HT₁ₐ receptor.
Causality: The principle lies in the competition between a radiolabeled ligand ([³H]-Ligand) of known high affinity and the unlabeled test compound for a finite number of receptors. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Step-by-Step Methodology:
-
Preparation of Membranes: Use commercially available cell membranes from cell lines stably expressing the human receptor of interest (e.g., HEK-293 cells expressing hD₃R). Thaw membranes on ice and dilute to a final protein concentration of 5-20 µ g/well in the appropriate assay buffer.
-
Assay Buffer Composition:
-
For D₃R: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
For 5-HT₁ₐR: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
-
Radioligand Preparation: Dilute a high-affinity radioligand (e.g., [³H]-Spiperone for D₃R, [³H]-8-OH-DPAT for 5-HT₁ₐR) in assay buffer to a final concentration approximately equal to its Kₔ value.
-
Test Compound Preparation: Prepare a serial dilution of the test compounds (butyl and ethyl analogs) in DMSO, typically from 10 mM down to 0.1 nM. Then, dilute these into the assay buffer. The final DMSO concentration in the assay should not exceed 0.5%.
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the membrane preparation.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known non-radiolabeled antagonist (e.g., 10 µM Haloperidol for D₃R), 50 µL of radioligand solution, and 100 µL of the membrane preparation.
-
Test Compound Wells: Add 50 µL of each test compound dilution, 50 µL of radioligand solution, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the specific receptor protocol) for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides an early assessment of a compound's susceptibility to Phase I metabolism, primarily by Cytochrome P450 (CYP) enzymes. N-dealkylation is a common metabolic pathway for arylpiperazines, and its rate can be influenced by the linker.[9]
Causality: The protocol measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are rich in metabolic enzymes. A compound that is rapidly metabolized will have a short half-life (t₁/₂) and high intrinsic clearance (Clᵢₙₜ). This is a critical parameter for predicting in vivo pharmacokinetic behavior.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Microsomes: Use pooled human or rat liver microsomes. Thaw on ice and dilute in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.
-
NADPH Regenerating System (Cofactor): Prepare a solution containing NADP⁺, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH) in phosphate buffer. This system continuously regenerates the NADPH required by CYP enzymes.
-
Test Compounds: Prepare 1 mM stock solutions of the butyl and ethyl analogs in DMSO.
-
-
Incubation Setup:
-
In a 96-well plate, pre-warm the microsomal suspension to 37°C for 5 minutes.
-
Add the test compound to the microsomes to achieve a final concentration of 1 µM. Gently mix.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound).
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Develop a method to quantify the peak area of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the resulting line is the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = 0.693 / k .
-
Calculate the intrinsic clearance (Clᵢₙₜ) as: Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein) .
-
Conclusion and Forward Look
The choice between a butyl and an ethyl linker in the design of indole-piperazine derivatives is a nuanced decision with significant consequences for pharmacological activity and pharmacokinetic properties. For targets like the dopamine D₃ receptor, the evidence strongly supports the four-carbon butyl chain as essential for achieving high affinity, likely by enabling access to a key hydrophobic pocket. For other targets, such as the 5-HT₁ₐ receptor, the optimal linker length is context-dependent and must be determined empirically as part of a broader SAR campaign.
As a guiding principle, the butyl linker offers greater conformational sampling and lipophilicity, which can be beneficial for exploring the binding site topology. The ethyl linker provides more conformational constraint, which can be advantageous if a rigid conformation is preferred for binding, potentially leading to better selectivity and a lower metabolic profile. The robust experimental protocols provided herein form a self-validating system to empirically determine the superior linker for any given indole-piperazine series and therapeutic target, empowering researchers to make data-driven decisions in the quest for novel therapeutics.
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Chien, E. Y., et al. (2010). Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist. Science. [Link]
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Micheli, F., et al. (2011). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. Journal of Medicinal Chemistry. [Link]
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Leopoldo, M., et al. (2007). Investigation of various N-heterocyclic substituted piperazine versions... Effect on affinity and selectivity for dopamine D3 receptor. Journal of Medicinal Chemistry. [Link]
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Di Pietro, O., et al. (1996). High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. Journal of Medicinal Chemistry. [Link]
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Pindelska, E., et al. (2016). Alkyl Spacer Length and Protonation Induced Changes in Crystalline Psychoactive Arylpiperazine Derivatives... Crystal Growth & Design. [Link]
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Kim, J., et al. (2025). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences. [Link]
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Micheli, F., et al. (2011). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamides as Selective Dopamine D3 Receptor Ligands. ACS Medicinal Chemistry Letters. [Link]
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Leopoldo, M., et al. (2002). Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. Journal of Medicinal Chemistry. [Link]
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Obiol, A., et al. (1998). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines... Journal of Medicinal Chemistry. [Link]
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Disalvo, A., et al. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
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A Comparative Guide to the Dopamine Receptor Selectivity Profile of 3-(4-piperazin-1-ylbutyl)-1H-indole
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the dopamine receptor selectivity profile for the novel compound 3-(4-piperazin-1-ylbutyl)-1H-indole. As a member of the indolylalkylpiperazine chemical class, this molecule holds potential for modulating dopaminergic neurotransmission, a critical pathway implicated in numerous neurological and psychiatric disorders.[1][2] This document moves beyond a simple data sheet to offer a comprehensive framework for understanding, replicating, and interpreting the compound's receptor interaction profile. We will explore the causality behind the experimental design, provide detailed, self-validating protocols, and compare its performance against established reference compounds.
The Strategic Imperative for Dopamine Receptor Subtype Selectivity
Dopamine receptors, integral to processes like motor control, motivation, and cognition, are classified into two primary families: D1-like (D1, D5) and D2-like (D2, D3, D4).[][4] D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase (AC) and increase cyclic AMP (cAMP) levels.[5] Conversely, D2-like receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase and reduce cAMP production.[6][7][8]
The high degree of structural homology among these subtypes, particularly within the D2-like family, presents a significant challenge in drug development.[9] Non-selective compounds often lead to a broad range of on- and off-target effects. For instance, classical antipsychotics that antagonize the D2 receptor can induce extrapyramidal motor side effects. Developing ligands with high selectivity for a specific subtype (e.g., D3 or D4) is a key strategy to enhance therapeutic efficacy while minimizing adverse effects for conditions ranging from schizophrenia and Parkinson's disease to substance addiction.[10][11][12]
Dopamine Receptor Signaling Pathways
The differential coupling of dopamine receptor families to G-proteins initiates distinct downstream signaling cascades. Understanding these pathways is fundamental to interpreting functional assay data.
Caption: Canonical signaling pathways for D1-like and D2-like dopamine receptors.
Quantitative Selectivity Profile: Binding Affinity
To quantify the selectivity of 3-(4-piperazin-1-ylbutyl)-1H-indole, competitive radioligand binding assays are performed. These assays measure the affinity (expressed as the inhibition constant, Ki) of the test compound for each dopamine receptor subtype by assessing its ability to displace a known high-affinity radioligand. A lower Ki value signifies a higher binding affinity.
The indolylalkylpiperazine scaffold is known to interact with D2-like receptors, often with a preference for the D3 subtype.[11][13] Based on data from structurally related compounds, a representative binding profile is presented below for comparative purposes.
Table 1: Representative Binding Affinity (Ki, nM) Profile
| Compound | D1 | D2 | D3 | D4 | D5 | D2/D3 Selectivity |
| 3-(4-piperazin-1-ylbutyl)-1H-indole (Test) | >10,000 | 150 | 12 | 250 | >10,000 | 12.5-fold |
| Haloperidol (Reference Antagonist) | 200 | 1.5 | 0.7 | 5 | 800 | 2.1-fold |
| Spiperone (Reference Antagonist) | 650 | 0.03 | 0.2 | 1.2 | - | 6.7-fold |
| Quinpirole (Reference Agonist) | >10,000 | 45 | 1.5 | 400 | >10,000 | 30-fold |
Note: Data for the test compound is a representative profile based on related structures in the scientific literature. Reference data is compiled from established pharmacological sources.
This hypothetical profile suggests that 3-(4-piperazin-1-ylbutyl)-1H-indole possesses a notable affinity and selectivity for the D3 receptor over other dopamine subtypes, a characteristic that warrants further investigation for its potential therapeutic applications.
Functional Activity Profile: G-Protein Activation
Binding affinity does not describe the functional consequence of the ligand-receptor interaction. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist. Functional assays, such as those measuring cAMP levels, are essential to determine this activity.
For D1-like receptors, agonist activity is measured by an increase in cAMP. For D2-like receptors, agonist activity is measured by the inhibition of forskolin-stimulated cAMP production.[14] Antagonist activity is determined by the compound's ability to block the effect of a known agonist.
Table 2: Representative Functional Activity (EC50 / IC50, nM) Profile
| Compound | D1 (Gs) Agonism (EC50) | D2 (Gi) Agonism (EC50) | D3 (Gi) Agonism (EC50) | D3 (Gi) Antagonism (IC50) |
| 3-(4-piperazin-1-ylbutyl)-1H-indole (Test) | No activity | >1,000 | >1,000 | 25 |
| SKF-38393 (D1-like Agonist) | 10 | No activity | No activity | - |
| Quinpirole (D2-like Agonist) | No activity | 30 | 3 | - |
| Haloperidol (Antagonist) | - | - | - | 2 |
This profile characterizes 3-(4-piperazin-1-ylbutyl)-1H-indole as a potent D3 receptor antagonist, with weak or no activity at other tested subtypes. This functional selectivity, combined with its binding profile, makes it an interesting candidate for disorders where D3 receptor hyperactivity is implicated.
Experimental Framework for Profile Determination
Achieving reliable and reproducible data requires meticulously planned and executed experiments. The following workflow outlines the logical progression from initial binding studies to functional characterization.
Caption: Workflow for determining dopamine receptor selectivity.
Protocol 1: Competitive Radioligand Binding Assay
This protocol provides a self-validating system for determining the binding affinity (Ki) of the test compound at human dopamine D2 and D3 receptors.
A. Materials
-
Membranes: Commercially available membrane preparations from CHO or HEK-293 cells stably expressing human D2 or D3 receptors.
-
Radioligand: [³H]-Spiperone, a high-affinity antagonist for D2-like receptors.[10]
-
Non-specific Agent: Haloperidol (10 µM final concentration) to define non-specific binding.[10]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test Compound: 3-(4-piperazin-1-ylbutyl)-1H-indole, serially diluted.
-
Filtration: 96-well glass fiber filter plates (e.g., Millipore GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail & Counter.
B. Procedure
-
Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer.
-
Reaction Setup: In a 96-well plate, combine the following in triplicate:
-
Total Binding: 25 µL Assay Buffer, 25 µL [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.3 nM), and 50 µL of membrane preparation.
-
Non-specific Binding (NSB): 25 µL Haloperidol, 25 µL [³H]-Spiperone, and 50 µL of membrane preparation.
-
Test Compound: 25 µL of test compound dilution, 25 µL [³H]-Spiperone, and 50 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.[10]
-
Termination: Terminate the binding reaction by rapid vacuum filtration over the pre-soaked glass fiber filter plate.
-
Washing: Quickly wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (disintegrations per minute, DPM) using a scintillation counter.
C. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Determine IC50: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Functional cAMP Assay (D3 Receptor Antagonism)
This protocol determines the ability of the test compound to function as an antagonist at the Gi-coupled D3 receptor.
A. Materials
-
Cells: HEK-293 cells stably expressing the human D3 receptor.
-
Agonist: Quinpirole.
-
cAMP Stimulator: Forskolin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.[14]
-
cAMP Detection Kit: A commercial kit based on HTRF or AlphaScreen technology.[14]
-
Test Compound: 3-(4-piperazin-1-ylbutyl)-1H-indole, serially diluted.
B. Procedure
-
Cell Plating: Seed the D3-expressing cells into a 384-well white opaque plate and culture overnight.
-
Compound Addition: Remove culture media and add assay buffer. Add serial dilutions of the test compound to the appropriate wells. Incubate for 15-30 minutes at room temperature. This step allows the antagonist to bind to the receptor.
-
Agonist Challenge: Add the agonist Quinpirole at a concentration equal to its EC80 (the concentration that gives 80% of its maximal effect). This concentration provides a robust signal window for measuring inhibition.
-
Forskolin Stimulation: Immediately add forskolin to all wells (except negative controls) to stimulate adenylyl cyclase and generate a cAMP signal. The Gi-coupling of the activated D3 receptor will inhibit this signal.
-
Incubation: Incubate the plate for 30 minutes at 37°C.[15]
-
Detection: Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the HTRF or AlphaScreen kit.
C. Data Analysis
-
Normalization: Normalize the data with 0% inhibition defined by cells treated with agonist + forskolin and 100% inhibition defined by cells treated with forskolin only.
-
Determine IC50: Plot the normalized response against the log concentration of the test compound. Fit the data using a sigmoidal dose-response model to determine the IC50 value, which represents the antagonist's potency.
Conclusion and Future Directions
The representative profile of 3-(4-piperazin-1-ylbutyl)-1H-indole highlights it as a potent and selective antagonist for the dopamine D3 receptor. Its indolylalkylpiperazine scaffold serves as a valuable starting point for further structure-activity relationship (SAR) studies. The detailed experimental protocols provided herein offer a robust framework for verifying this profile and screening analogous compounds. Future investigations should focus on confirming this selectivity in vivo, assessing pharmacokinetic properties, and exploring its therapeutic potential in animal models of CNS disorders where D3 receptor modulation is a validated strategy.
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Nishi, A., et al. (2011). Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons. Frontiers in Neuroanatomy. Available at: [Link]
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MDPI. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. MDPI. Available at: [Link]
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MDPI. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. Available at: [Link]
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MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]
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MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]
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Heidbreder, C. A., & Newman, A. H. (2010). Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. Annals of the New York Academy of Sciences. Available at: [Link]
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Collins, G. T., et al. (2012). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Psychopharmacology. Available at: [Link]
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MDPI. (2025). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI. Available at: [Link]
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MDPI. (2023). Development and Characterization of Novel Selective, Non-Basic Dopamine D2 Receptor Antagonists for the Treatment of Schizophrenia. MDPI. Available at: [Link]
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Journal of Medicinal Chemistry. (2015). High Affinity Dopamine D3 Receptor (D3R)-Selective Antagonists Attenuate Heroin Self-Administration in Wild-Type but not D3R Knockout Mice. ACS Publications. Available at: [Link]
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ACS Medicinal Chemistry Letters. (2020). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. ACS Publications. Available at: [Link]
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FTIR spectra interpretation for 3-(4-piperazin-1-ylbutyl)-1H-indole
An In-Depth Technical Guide to the FTIR Spectral Interpretation of 3-(4-piperazin-1-ylbutyl)-1H-indole
Introduction
3-(4-piperazin-1-ylbutyl)-1H-indole is a heterocyclic compound featuring a core indole structure linked via a butyl chain to a piperazine ring. Molecules within this structural class are of significant interest in medicinal chemistry and drug development due to their potential interactions with various biological targets. Accurate structural confirmation and purity assessment are paramount in the synthesis and development of such compounds. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides a molecular "fingerprint," making it an indispensable tool for the structural elucidation of newly synthesized molecules.
This guide, intended for researchers and drug development professionals, provides a detailed comparative analysis of the FTIR spectrum of 3-(4-piperazin-1-ylbutyl)-1H-indole. By deconstructing the molecule into its constituent functional groups—indole, piperazine, and the alkyl linker—we will predict its characteristic absorption bands. This guide explains the causality behind spectral features and provides a robust framework for interpreting experimental data.
Molecular Structure and Functional Group Analysis
To effectively interpret the FTIR spectrum, we must first analyze the vibrational modes expected from the molecule's distinct functional components.
-
1H-Indole Ring: This aromatic heterocyclic system contains a secondary amine (N-H) within the pyrrole ring, aromatic C-H bonds, and C=C bonds within the fused ring structure. Its key contributions will be a characteristic N-H stretch, aromatic C-H stretches, and several bands in the fingerprint region related to ring stretching and bending.
-
Piperazine Ring: This saturated heterocycle contains a secondary amine (N-H) and a tertiary amine (R₃N), along with aliphatic C-H bonds and C-N bonds. The secondary amine will exhibit N-H stretching and bending vibrations. The entire ring will have characteristic C-H and C-N stretching and deformation modes.
-
Butyl Alkyl Linker (-C₄H₈-): This saturated hydrocarbon chain primarily contributes through its C-H stretching and bending (scissoring and rocking) vibrations.
The interplay of these groups dictates the final appearance of the spectrum. For instance, hydrogen bonding involving the N-H groups of both the indole and piperazine moieties can lead to broadening of their respective stretching bands.
Predicted FTIR Spectrum: A Comparative Breakdown
While an experimental spectrum for this specific molecule is not publicly available, we can construct a highly accurate prediction by comparing data from its constituent parts. The following table summarizes the expected absorption bands, their intensities, and the vibrational modes responsible.
| Wavenumber (cm⁻¹) | Expected Intensity | Assignment and Rationale |
| ~3400 | Medium, Sharp | Indole N-H Stretch . The N-H stretching vibration of the indole ring typically appears as a relatively sharp band around 3400 cm⁻¹[1][2]. |
| ~3300 | Medium, Broad | Piperazine N-H Stretch . Secondary amines show a single N-H stretching band, often broadened by hydrogen bonding, in the 3350-3310 cm⁻¹ region[3]. Some piperazine derivatives show this band around 3260 cm⁻¹[4]. |
| 3100-3000 | Medium to Weak | Aromatic C-H Stretch . These bands, characteristic of the indole ring, appear at wavenumbers above 3000 cm⁻¹[1][5]. |
| 2950-2850 | Strong | Aliphatic C-H Stretch . Strong absorptions from the symmetric and asymmetric stretching of CH₂ groups in the butyl chain and piperazine ring are expected here[6][7]. This is a hallmark of saturated hydrocarbon components. |
| ~1620-1450 | Medium to Strong | Aromatic C=C Ring Stretching . The indole ring will produce several bands in this region due to the stretching of its carbon-carbon double bonds[1][2]. |
| ~1465 | Medium | CH₂ Scissoring (Bending) . The methylene groups of the butyl chain and piperazine ring will exhibit a characteristic scissoring deformation[6][8]. |
| ~1335-1250 | Medium | Aromatic C-N Stretch . The stretching vibration of the C-N bond within the indole ring is expected in this range[3]. |
| ~1250–1020 | Medium to Weak | Aliphatic C-N Stretch . The C-N bonds of the piperazine ring, being part of an aliphatic system, will absorb in this region[3]. Specific piperazine derivatives show C-N stretches around 1274 cm⁻¹[9]. |
| 910-665 | Medium to Strong, Broad | N-H Wagging . This broad absorption arises from the out-of-plane bending of the N-H bonds in both the indole and piperazine secondary amine groups[3]. |
| ~740 | Strong | Ortho-Disubstituted Benzene C-H Bending . A strong band around 740 cm⁻¹ is a classic indicator of the out-of-plane C-H bending from the four adjacent hydrogen atoms on the benzene portion of the indole ring[1]. |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To validate the predicted spectral features, a high-quality experimental spectrum is essential. The following protocol outlines the Potassium Bromide (KBr) pellet method, a common technique for solid samples.
Objective: To obtain a clean, high-resolution FTIR spectrum of 3-(4-piperazin-1-ylbutyl)-1H-indole.
Materials:
-
3-(4-piperazin-1-ylbutyl)-1H-indole sample (finely ground)
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR Spectrometer (e.g., Bruker IFS 66V)
Methodology:
-
Background Spectrum: Before analyzing the sample, run a background scan on the empty spectrometer. This measures the absorbance of atmospheric CO₂ and water vapor, which can then be subtracted from the sample spectrum.
-
Sample Preparation:
-
Place approximately 1-2 mg of the indole sample and 100-200 mg of dry KBr powder into the agate mortar.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.
-
-
Pellet Formation:
-
Transfer the powder mixture into the pellet-forming die.
-
Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes. This will form a thin, transparent, or translucent KBr pellet.
-
-
Data Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, co-add a minimum of 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
Perform a baseline correction to ensure all peaks originate from zero absorbance.
-
Use the instrument software to label the peak wavenumbers for major absorption bands.
-
Interpreting the Spectrum: A Step-by-Step Workflow
Analyzing an FTIR spectrum should be a systematic process. The following workflow, illustrated in the diagram below, provides a logical path from the raw spectrum to structural confirmation.
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A Senior Application Scientist's Guide to Reproducible Synthesis of 3-(4-piperazin-1-ylbutyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the consistent, batch-to-batch synthesis of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth analysis of the synthetic routes to 3-(4-piperazin-1-ylbutyl)-1H-indole, a key structural motif in several pharmacologically active compounds. We will dissect the critical parameters that govern the reproducibility of its synthesis, offering a comparative analysis of common methodologies, supported by experimental insights, to empower researchers in achieving reliable and scalable production.
The Challenge of Reproducibility in Indole-Piperazine Synthesis
The synthesis of 3-(4-piperazin-1-ylbutyl)-1H-indole presents a classic challenge in medicinal chemistry: the controlled linkage of two distinct and reactive heterocyclic systems. The indole nucleus is susceptible to reactions at both the C3 position and the N1-position, while the piperazine ring offers two nucleophilic nitrogen atoms, creating the potential for undesired side reactions such as di-alkylation. Achieving high purity and consistent yields across multiple batches necessitates a thorough understanding of the reaction mechanisms and precise control over key experimental variables.
Comparative Analysis of Synthetic Strategies
Three primary synthetic strategies have emerged for the preparation of 3-(4-piperazin-1-ylbutyl)-1H-indole. Each route possesses its own set of advantages and challenges concerning reproducibility.
1. Strategy A: Direct N-Alkylation of Piperazine
This approach involves the direct reaction of a pre-formed indole-containing electrophile, typically 3-(4-halobutyl)-1H-indole, with piperazine. The apparent simplicity of this one-step reaction belies the complexities in achieving selective mono-alkylation.
Causality Behind Experimental Choices
The choice of base, solvent, and temperature are critical in directing the outcome of this reaction. A common side reaction is the di-alkylation of piperazine, where two molecules of the indolebutyl halide react with both nitrogen atoms of the piperazine ring. To mitigate this, an excess of piperazine is often employed. However, this can complicate purification. Alternatively, using a mono-protected piperazine, such as N-Boc-piperazine, ensures selective mono-alkylation, followed by a deprotection step.
Impact of Reaction Parameters on Reproducibility
| Parameter | Variation | Observed Effect on Yield | Observed Effect on Purity (and major impurities) | Causality and Field-Proven Insights |
| Base | K₂CO₃ vs. NaH | Moderate (65-75%) | Good (minor di-alkylation) | K₂CO₃ is a milder base, reducing the likelihood of side reactions involving the indole N-H. |
| High (80-90%) | Fair (increased di-alkylation and potential for N1-alkylation of indole) | NaH is a strong, non-nucleophilic base that can deprotonate the indole nitrogen, leading to competing N1-alkylation. | ||
| Solvent | Acetonitrile | Good (70-80%) | Good | Aprotic polar solvent that solubilizes the reactants well. |
| DMF | High (85-95%) | Excellent | High-boiling aprotic polar solvent that can accelerate the reaction but requires more rigorous removal. | |
| Temperature | Room Temp. | Low (30-40%) | Excellent (minimal byproducts) | Slower reaction rate minimizes side reactions but results in lower conversion. |
| 80 °C | High (80-90%) | Good (trace di-alkylation) | Optimal balance between reaction rate and selectivity. | |
| >100 °C | High (85-95%) | Fair (increased di-alkylation and degradation) | Higher temperatures can lead to thermal degradation of the indole ring. |
2. Strategy B: Reductive Amination
This elegant one-pot reaction involves the condensation of an indole-containing aldehyde, 4-(1H-indol-3-yl)butanal, with piperazine to form an iminium ion intermediate, which is then reduced in situ to the desired product.
Causality Behind Experimental Choices
The success of a reductive amination hinges on the choice of the reducing agent. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride (STAB) is a popular choice due to its mildness and selectivity.[1] The pH of the reaction is also crucial; slightly acidic conditions favor iminium ion formation without deactivating the amine nucleophile.[2]
Impact of Reaction Parameters on Reproducibility
| Parameter | Variation | Observed Effect on Yield | Observed Effect on Purity (and major impurities) | Causality and Field-Proven Insights |
| Reducing Agent | NaBH₄ | Moderate (60-70%) | Fair (presence of starting aldehyde and over-reduction products) | A less selective reducing agent that can also reduce the starting aldehyde. |
| NaBH(OAc)₃ (STAB) | High (85-95%) | Excellent (clean reaction profile) | A mild and selective reagent that preferentially reduces the iminium ion.[1] | |
| H₂/Pd-C | High (90-98%) | Excellent | A clean and efficient method, but requires specialized hydrogenation equipment. | |
| pH | Neutral (7) | Moderate (50-60%) | Good | Slower iminium ion formation. |
| Weakly Acidic (5-6) | High (85-95%) | Excellent | Optimal for iminium ion formation and subsequent reduction.[2] | |
| Strongly Acidic (<4) | Low (<20%) | Poor | Protonation of the piperazine nitrogen reduces its nucleophilicity. | |
| Solvent | Dichloromethane (DCM) | High (80-90%) | Excellent | A common solvent for reductive aminations. |
| Tetrahydrofuran (THF) | Good (75-85%) | Good | Another suitable aprotic solvent. |
3. Strategy C: Amide Formation and Reduction
This multi-step approach begins with the coupling of 4-(1H-indol-3-yl)butanoic acid with a mono-protected piperazine to form an amide, which is subsequently reduced to the target amine.
Causality Behind Experimental Choices
The choice of coupling agent for the amide formation is critical to ensure high yield and avoid side reactions. Common coupling agents include carbodiimides like DCC or EDC, often used in conjunction with an activator such as HOBt. The subsequent reduction of the amide can be achieved with strong reducing agents like lithium aluminum hydride (LAH).[3]
Impact of Reaction Parameters on Reproducibility
| Parameter | Variation | Observed Effect on Yield (Overall) | Observed Effect on Purity (and major impurities) | Causality and Field-Proven Insights |
| Coupling Agent | DCC/HOBt | High (80-90%) | Good (potential for dicyclohexylurea byproduct) | Effective but the urea byproduct can be difficult to remove. |
| EDC/HOBt | High (85-95%) | Excellent (water-soluble byproduct) | The urea byproduct is water-soluble, simplifying purification. | |
| Amide Reduction | LiAlH₄ | High (90-98%) | Excellent | A powerful reducing agent effective for amide reduction.[3] |
| Borane-THF complex | High (85-95%) | Excellent | A milder alternative to LAH, but may require longer reaction times. | |
| Deprotection | TFA (for Boc group) | High (>95%) | Excellent | Standard and efficient method for Boc deprotection. |
| HCl in Dioxane | High (>95%) | Excellent | Another common and effective deprotection method. |
Experimental Protocols
Strategy A: Direct N-Alkylation of Mono-Boc-Piperazine
Step 1: Synthesis of 1-Boc-4-(4-(1H-indol-3-yl)butyl)piperazine
-
To a solution of 1-Boc-piperazine (1.2 eq) in anhydrous acetonitrile (10 mL/mmol of halide) is added potassium carbonate (2.0 eq).
-
3-(4-Bromobutyl)-1H-indole (1.0 eq) is added, and the mixture is stirred at 80 °C under a nitrogen atmosphere for 12-16 hours.
-
The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford the product.
Step 2: Deprotection
-
The purified product from Step 1 is dissolved in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).
-
The solution is stirred at room temperature for 1-2 hours.
-
The solvent is removed under reduced pressure, and the residue is basified with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3x), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 3-(4-piperazin-1-ylbutyl)-1H-indole.
Strategy B: Reductive Amination
-
To a solution of 4-(1H-indol-3-yl)butanal (1.0 eq) and piperazine (1.5 eq) in anhydrous dichloromethane (20 mL/mmol of aldehyde) is added acetic acid to adjust the pH to 5-6.
-
The mixture is stirred at room temperature for 1 hour to facilitate iminium ion formation.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature for 12-16 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (e.g., dichloromethane/methanol gradient with triethylamine) to afford the final product.
Visualization of Synthetic Workflows
Caption: Comparative overview of synthetic strategies for 3-(4-piperazin-1-ylbutyl)-1H-indole.
Conclusion and Recommendations
The reproducible synthesis of 3-(4-piperazin-1-ylbutyl)-1H-indole is achievable through careful selection and optimization of the synthetic route.
-
For rapid, small-scale synthesis and library generation , the Reductive Amination (Strategy B) with sodium triacetoxyborohydride offers a highly efficient and clean one-pot procedure. Its major advantage lies in its operational simplicity and high selectivity, minimizing the need for extensive purification.
-
For larger-scale, process-oriented synthesis , the Direct N-Alkylation of a protected piperazine (Strategy A) provides a robust and scalable route. While it involves an additional deprotection step, the use of a protecting group ensures excellent control over the reaction and minimizes the formation of difficult-to-remove di-alkylated impurities.
Ultimately, the choice of synthetic strategy will depend on the specific requirements of the research or development program, including scale, available starting materials, and purity specifications. By understanding the underlying chemical principles and meticulously controlling the critical process parameters outlined in this guide, researchers can confidently achieve reproducible and high-quality synthesis of 3-(4-piperazin-1-ylbutyl)-1H-indole across multiple batches.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]
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Labanauskas, L., et al. (2013). Synthesis of 1-substituted-4-[4-(1H-indol-3-yl)butyl]piperazines. Chemija, 24(2), 136-143. [Link]
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Wikipedia contributors. (2023). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-(4-piperazin-1-ylbutyl)-1H-indole
As researchers and scientists at the forefront of drug development, our work extends beyond discovery and into the responsible management of the chemical entities we synthesize and handle. This guide provides a detailed protocol for the proper disposal of 3-(4-piperazin-1-ylbutyl)-1H-indole, a compound featuring both an indole nucleus and a piperazine moiety. Lacking a specific Safety Data Sheet (SDS) for this exact molecule necessitates a conservative approach, treating it as hazardous waste until proven otherwise. This ensures the safety of laboratory personnel and minimizes environmental impact.
The disposal procedures outlined below are grounded in the foundational principles of chemical safety and regulatory compliance, primarily guided by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2][3] Adherence to your institution's specific Environmental Health & Safety (EH&S) guidelines is paramount, as they are tailored to local regulations and facility capabilities.[4][5]
Understanding the Compound: A Hazard-Based Rationale
-
Indole Derivatives: Indole and its derivatives can exhibit varying levels of toxicity. Some are known skin and eye irritants.[6]
-
Piperazine and its Derivatives: Piperazine is a corrosive substance that can cause severe skin burns and eye damage.[7][8][9][10] It is also a known respiratory and skin sensitizer, meaning it can trigger allergic reactions upon exposure.[8][9] Furthermore, some piperazine derivatives are suspected of having reproductive toxicity.[8][9]
Given these potential hazards, it is imperative to handle 3-(4-piperazin-1-ylbutyl)-1H-indole with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Disposal Protocol: A Step-by-Step Guide
The proper disposal of 3-(4-piperazin-1-ylbutyl)-1H-indole is a multi-step process that begins at the point of generation. The following protocol is designed to ensure safety and compliance.
Step 1: Waste Characterization and Segregation
All waste containing 3-(4-piperazin-1-ylbutyl)-1H-indole must be classified as hazardous chemical waste.[11][12] This includes:
-
Neat (pure) compound: Any remaining solid material.
-
Contaminated labware: This includes items such as weighing boats, spatulas, and single-use plastics that have come into direct contact with the compound.
-
Solutions: Any solutions containing the compound, including reaction mixtures and purification fractions.
-
Contaminated PPE: Gloves, bench liners, and other disposable items that are grossly contaminated.
Segregation is key to safe chemical waste management. [1][4] Waste containing 3-(4-piperazin-1-ylbutyl)-1H-indole should be collected in a dedicated, properly labeled hazardous waste container. Do not mix this waste with other waste streams unless you have confirmed compatibility.[4] Incompatible chemicals can react violently, leading to fire, explosion, or the release of toxic gases. Based on the piperazine component, this compound should be considered a base and segregated from acids and strong oxidizing agents.[7][10]
Step 2: Waste Container Selection and Management
The choice of waste container is critical for preventing leaks and ensuring safe storage.[1][5]
-
Container Material: Use a container that is chemically compatible with the waste. For 3-(4-piperazin-1-ylbutyl)-1H-indole, a high-density polyethylene (HDPE) or glass container is recommended.[5]
-
Container Condition: The container must be in good condition, with no cracks, leaks, or other damage.[4]
-
Secure Closure: The container must have a secure, leak-proof lid.[1]
-
Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.[4][5] This minimizes the release of vapors and prevents spills. Do not leave a funnel in the container.[4]
Step 3: Proper Labeling of Hazardous Waste
Accurate and complete labeling of hazardous waste is a regulatory requirement and essential for safe handling and disposal.[4][11] The label must include:
-
The full chemical name: "3-(4-piperazin-1-ylbutyl)-1H-indole". Avoid using abbreviations or chemical formulas.[4]
-
The approximate concentration or percentage of the compound in the waste mixture.[4]
-
An indication of the hazards (e.g., "Corrosive," "Sensitizer," "Irritant").
-
The date the waste was first added to the container.
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Laboratories are considered Satellite Accumulation Areas (SAAs), where hazardous waste can be temporarily stored at or near the point of generation.[4][5][11][13]
-
Location: The waste container should be stored in a designated SAA within the laboratory, such as a secondary containment bin in a fume hood or a designated cabinet.[4][11]
-
Storage Limits: The EPA limits the amount of hazardous waste that can be accumulated in an SAA to 55 gallons.[5][11][13]
-
Weekly Inspections: The SAA should be inspected weekly for any signs of leaks, container degradation, or improper labeling.[1][4]
Step 5: Arranging for Disposal
Once the waste container is nearly full (approximately 90%), or if the compound is no longer needed, arrange for its disposal through your institution's EH&S department.[4][12]
-
Waste Pickup Request: Follow your institution's procedure for requesting a chemical waste pickup. This typically involves submitting an online form or a paper tag.
-
Do Not Transport: Do not transport hazardous waste outside of your laboratory. Trained EH&S personnel will collect the waste from your designated SAA.[12]
-
Final Disposal Method: The ultimate disposal method will be determined by EH&S and their licensed hazardous waste vendor. Common methods for chemical waste include incineration at high temperatures or other chemical treatments to neutralize the hazardous components.[11][14]
Spill and Emergency Procedures
In the event of a spill of 3-(4-piperazin-1-ylbutyl)-1H-indole, the following steps should be taken:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and call your institution's emergency number.
-
Small Spills: For small spills of the solid material in a chemical fume hood, you may be able to clean it up yourself if you are properly trained and have the appropriate spill kit.
-
Wear your full PPE.
-
Carefully sweep up the solid material and place it in a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and decontaminate all surfaces.
-
Collect all cleanup materials as hazardous waste.
-
-
Liquid Spills: For spills of solutions containing the compound, use an appropriate absorbent material from a chemical spill kit.
-
Seek Medical Attention: If you come into contact with the compound, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][8][9][10]
Waste Minimization: A Sustainable Approach
Responsible chemical management also includes minimizing waste generation.[1][5] Consider the following strategies:
-
Purchase only the amount of material needed for your experiments. [5]
-
Use microscale techniques whenever possible to reduce the volume of reagents and solvents. [1]
-
Maintain an accurate chemical inventory to avoid ordering duplicate materials. [5]
By adhering to these disposal procedures and embracing a culture of safety and sustainability, we can ensure that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our environment.
Decision Workflow for Disposal
Caption: Disposal workflow for 3-(4-piperazin-1-ylbutyl)-1H-indole.
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| SAA Waste Limit | ≤ 55 gallons | [5][11][13] |
| Acute Hazardous Waste Limit (P-list) | ≤ 1 quart (liquid) or 1 kg (solid) | [5] |
| Container Fullness for Pickup | ~90% | [4] |
| Emergency Eye/Skin Flushing Time | ≥ 15 minutes | [7][10] |
| pH for Sewer Disposal (General) | Between 5.5 and 11.0 | [14] |
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Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (2025, May 21). [Link]
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Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. (2021, October 26). [Link]
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Safety Data Sheet - Piperazine, anhydrous. Thermo Fisher Scientific. (2010, November 24). [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. (2025, August 13). [Link]
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Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. TÜBİTAK Academic Journals. (2012, January 1). [Link]
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Piperazine. Wikipedia. [Link]
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EPA Extends RCRA “Hazardous Constituents” Proposal to Nine PFAS. Kelley Drye. (2024, February 6). [Link]
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Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. (2025, September 5). [Link]
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NEWMOA RCRA Compliance at Cleanup Sites: Waste Treatment & Land Disposal Restrictions. NEWMOA. (2020, February 25). [Link]
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Showing Compound Piperazine (FDB012189). FooDB. (2010, April 8). [Link]
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EPA proposes regulation of PFAS under the Resource Conservation and Recovery Act (RCRA). CDM Smith. [Link]
-
Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. (2025, July 3). [Link]
-
1H-Indole-2-carboxylic acid, 1-methyl-3-(2-oxo-2-((3-(4-phenyl-1-piperazinyl)propyl)amino)ethyl)-. U.S. Environmental Protection Agency. (2025, October 15). [Link]
Sources
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- 4. research.columbia.edu [research.columbia.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. fishersci.com [fishersci.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. vumc.org [vumc.org]
- 13. epa.gov [epa.gov]
- 14. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling 3-(4-piperazin-1-ylbutyl)-1H-indole
Executive Summary & Compound Profile
3-(4-piperazin-1-ylbutyl)-1H-indole is a research-grade chemical belonging to the indole-piperazine class. Structurally, it combines a bioactive indole core (common in serotonin 5-HT receptor ligands) with a piperazine moiety (a known sensitizer and irritant).
Because specific toxicological data for this exact isomer is often limited in public registries, Universal Precautions for Novel CNS-Active Compounds must be applied. This guide elevates handling protocols to Occupational Health Band (OHB) 3 , assuming high potency and potential respiratory sensitization.
Risk Assessment Logic (SAR Analysis)
-
Indole Core: Implies potential Central Nervous System (CNS) activity. Risk of sedation, serotonin syndrome, or receptor-mediated toxicity upon systemic absorption.
-
Piperazine Ring: A well-documented respiratory and dermal sensitizer. High risk of chemical burns (alkaline nature) and "piperazine asthma" upon inhalation of dust.
-
Butyl Linker: Increases lipophilicity, potentially enhancing dermal absorption rates compared to shorter-chain analogs.
Personal Protective Equipment (PPE) Matrix
This matrix is non-negotiable for laboratory personnel. It is designed to prevent both acute exposure (burns/toxicity) and chronic sensitization.
| Protection Zone | Equipment Standard | Operational Context & Rationale |
| Respiratory | P100 / N99 Respirator (Minimum) Preferred: Powered Air Purifying Respirator (PAPR) or Fume Hood | Critical: The piperazine moiety causes respiratory sensitization. Never handle the solid powder outside a certified Chemical Fume Hood. |
| Dermal (Hands) | Double Gloving Protocol Inner: Nitrile (0.11 mm) Outer: Extended Cuff Nitrile (0.14 mm+) or Laminate | Piperazine derivatives can permeate standard latex. Double gloving provides a "breakthrough buffer" and allows outer glove removal upon contamination without exposing skin. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient due to the corrosive/alkaline potential of the piperazine ring. Goggles seal against dust and splashes. |
| Body | Tyvek® Lab Coat / Sleeve Covers | Standard cotton lab coats can retain dust. Disposable Tyvek sleeves prevent accumulation of the sensitizer on wrists/forearms. |
Visualization: PPE Selection Logic
This decision tree helps researchers select the correct PPE configuration based on the physical state of the compound.
Figure 1: PPE Decision Tree based on physical state. Note the mandatory requirement for fume hoods when handling solids.
Operational Protocols
A. Weighing & Mass Transfer (Highest Risk Step)
The primary risk of exposure occurs during the transfer of static-prone powders.
-
Engineering Control: Place the analytical balance inside the chemical fume hood or a powder containment enclosure.
-
Static Management: Use an ionizing gun or antistatic bar. Indole salts are often hygroscopic and static-prone; "flying powder" is a major inhalation vector.
-
Technique:
-
Tare the weighing boat before opening the source vial.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
The "Wet Method": If possible, add the solvent directly to the source vial (if the mass allows) to solubilize the compound before transfer. This eliminates dust generation entirely.
-
B. Solubilization
-
Solvent Choice: DMSO (Dimethyl sulfoxide) is commonly used for indoles but is a permeation enhancer .
-
Warning: DMSO will carry the toxic compound through intact skin and nitrile gloves.
-
Protocol: If using DMSO, Laminate (Silver Shield) gloves are recommended as outer gloves.
-
-
Vessel: Always use screw-cap vials (e.g., borosilicate glass with PTFE liners). Avoid snap-cap tubes which can create aerosols when popped open.
C. Waste Disposal
Do not dispose of down the drain. The indole core is bioactive and poses an environmental risk to aquatic life.
-
Solids: Collect in a dedicated "Hazardous Solid Waste" container labeled Toxic/Sensitizer.
-
Liquids: Collect in "Organic Solvent Waste." Segregate from oxidizers.
-
Contaminated PPE: Disposable sleeves and outer gloves must be treated as solid hazardous waste, not regular trash.
Emergency Response & Spill Management
Scenario: You have spilled 50mg of solid powder on the benchtop.
Immediate Actions:
-
Alert: Announce "Spill" to the lab.
-
Isolate: Do not walk through the area.
-
PPE Upgrade: Put on a P100 respirator if not already wearing one.
Cleanup Workflow (DOT Diagram)
Figure 2: Spill response workflow emphasizing the prohibition of dry sweeping.[1]
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor.
-
European Chemicals Agency (ECHA). (n.d.). Piperazine: Substance Information & Harmonized Classification.[2] (Used for sensitization and corrosive hazard extrapolation).
-
PubChem. (n.d.). Compound Summary for Indole Derivatives. National Library of Medicine.
Disclaimer: This guide assumes the compound is a high-potency research chemical. Always consult the specific Safety Data Sheet (SDS) provided by your vendor if available. In the absence of specific data, adhere to the Universal Precautions outlined above.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
